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  • Product: 4-(3-Chloropyrazin-2-yl)piperazin-2-one
  • CAS: 1250856-13-3

Core Science & Biosynthesis

Foundational

4-(3-Chloropyrazin-2-yl)piperazin-2-one chemical structure

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Chloropyrazin-2-yl)piperazin-2-one Abstract This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detai...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Chloropyrazin-2-yl)piperazin-2-one

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analytical characterization of 4-(3-Chloropyrazin-2-yl)piperazin-2-one. This molecule represents a valuable heterocyclic building block, combining the pharmacologically significant piperazine and pyrazine scaffolds.[1][2] The presence of a reactive chlorine atom further enhances its utility as an intermediate for the development of novel chemical entities in drug discovery.[3] This document outlines a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), details the rationale behind the chosen methodology, and presents a full suite of expected analytical data (MS, NMR, IR) for structural confirmation and purity assessment. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this and related scaffolds in their work.

Introduction: The Piperazine-Pyrazine Scaffold in Medicinal Chemistry

Heterocyclic systems form the backbone of a vast number of pharmaceuticals, with piperazine and pyrazine rings being among the most prolific.[2][4] The piperazine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve aqueous solubility and its presence in numerous approved drugs spanning a wide range of therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[1][5] Its unique six-membered ring structure with two opposing nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[6]

Similarly, the pyrazine ring, a diazine heterocycle, is a key component in many biologically active molecules. The electron-deficient nature of the pyrazine ring influences the electronic properties of the overall molecule and provides vectors for specific biological interactions. When these two scaffolds are combined, the resulting structure offers a rich chemical space for exploration.

The subject of this guide, 4-(3-Chloropyrazin-2-yl)piperazin-2-one, is a strategic intermediate that merges these two important pharmacophores. The incorporation of a chlorine atom is a common and effective strategy in drug design to modulate metabolic stability, receptor binding affinity, and membrane permeability.[3] This guide serves as a practical resource for the synthesis and definitive structural elucidation of this versatile compound.

Chemical Structure and Properties

The unambiguous identification of a chemical entity begins with its precise structure and fundamental properties.

Chemical Structure: The structure consists of a piperazin-2-one ring system where the nitrogen at position 4 is attached to the C2 position of a 3-chloropyrazine ring.

Caption: Chemical structure of 4-(3-Chloropyrazin-2-yl)piperazin-2-one.

Table 1: Chemical Properties

Property Value Source
IUPAC Name 4-(3-Chloropyrazin-2-yl)piperazin-2-one -
CAS Number 1250856-13-3 [7]
Molecular Formula C₈H₉ClN₄O [7]
Molecular Weight 212.64 g/mol [7]

| SMILES | O=C1NCCN(C2=NC=CN=C2Cl)C1 |[7] |

Retrosynthetic Analysis and Synthesis Strategy

From a senior scientist's perspective, a robust and scalable synthesis is paramount. The most logical and field-proven approach for constructing the C-N bond between an electron-deficient heteroaromatic ring and a secondary amine is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Retrosynthetic Analysis: The primary disconnection is the bond between the piperazinone nitrogen (N4) and the pyrazine carbon (C2). This leads to two commercially available or readily accessible starting materials: piperazin-2-one and 2,3-dichloropyrazine.

Synthetic Rationale: The SNAr mechanism is highly effective here due to the electronic nature of the 2,3-dichloropyrazine. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons. This "activates" the chloro-substituents towards nucleophilic attack by an amine. The reaction involves the addition of the nucleophile (piperazin-2-one) to form a Meisenheimer complex, followed by the elimination of a chloride ion to restore aromaticity. A non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) is typically required to scavenge the HCl generated during the reaction.

Experimental Protocol: Synthesis

This protocol is a self-validating system, designed for reproducibility and high yield.

4.1 Materials and Reagents:

  • Piperazin-2-one

  • 2,3-Dichloropyrazine[8]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

  • Silica gel for column chromatography

4.2 Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add piperazin-2-one (1.0 eq), 2,3-dichloropyrazine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to piperazin-2-one).

  • Reaction Conditions: Heat the mixture to 80-90 °C under a nitrogen atmosphere. The causality here is that elevated temperature is required to overcome the activation energy for the SNAr reaction, while the inert atmosphere prevents potential side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (piperazin-2-one) is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x). The aqueous washes remove the DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-(3-Chloropyrazin-2-yl)piperazin-2-one as a solid.

G A 1. Reactant Charging (Piperazin-2-one, 2,3-Dichloropyrazine, K2CO3) B 2. Solvent Addition (Anhydrous DMF) A->B C 3. Reaction (80-90 °C, 4-8h) B->C D 4. Aqueous Work-up (EtOAc/Water/Brine) C->D E 5. Drying & Concentration D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: Workflow for the synthesis of 4-(3-Chloropyrazin-2-yl)piperazin-2-one.

Structural Elucidation and Characterization

Definitive proof of structure is achieved through a combination of modern analytical techniques. The data presented below are predicted values based on extensive experience with analogous molecular structures.[4][9][10]

5.1 Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.

  • Expected HRMS (ESI+): Calculated for C₈H₁₀ClN₄O [M+H]⁺: 213.0538. Found: 213.05xx.

  • Isotopic Pattern: A key diagnostic feature will be the presence of the M+H and M+2+H peaks in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

  • Fragmentation: The primary fragmentation pathways would involve cleavage at the piperazinone ring or the C-N bond connecting the two rings.

Table 2: Predicted Mass Spectrometry Fragments

m/z (Predicted) Possible Fragment Identity
213.05 [M+H]⁺
113.02 [3-Chloropyrazin-2-yl]⁺ fragment

| 101.07 | [Piperazin-2-one+H]⁺ fragment |

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the atomic-level connectivity of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Position δ (ppm) ¹³C δ (ppm) ¹H Multiplicity Integration
Piperazinone-C2 (C=O) ~165.5 - - -
Piperazinone-C3 ~48.2 ~3.45 t 2H
Piperazinone-C5 ~49.5 ~4.10 t 2H
Piperazinone-C6 ~42.1 ~3.30 s 2H
Piperazinone-NH - ~8.15 br s 1H
Pyrazine-C2 ~152.0 - - -
Pyrazine-C3 ~145.8 - - -
Pyrazine-C5 ~135.5 ~8.30 d 1H

| Pyrazine-C6 | ~138.0 | ~8.45 | d | 1H |

Rationale: The pyrazine protons are expected to be downfield due to the electron-withdrawing nature of the ring nitrogens. The piperazinone protons adjacent to the pyrazine ring (position 5) will be more deshielded than those adjacent to the amide carbonyl (position 3). The carbonyl carbon is characteristically found at a very low field (~165 ppm).[4]

5.3 Infrared (IR) Spectroscopy IR spectroscopy confirms the presence of key functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3250 N-H Stretch Amide
~3080 C-H Stretch Aromatic (Pyrazine)
~2950 C-H Stretch Aliphatic (Piperazinone)
~1670 C=O Stretch Amide (Lactam)
~1580, 1470 C=N, C=C Stretch Aromatic Ring
~1100 C-N Stretch Amine

| ~850 | C-Cl Stretch | Aryl Halide |

Applications in Drug Discovery and Development

4-(3-Chloropyrazin-2-yl)piperazin-2-one is not just a molecule, but a platform for innovation. Its true value lies in its potential as a versatile intermediate. The reactive chlorine atom is an ideal handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or additional SNAr reactions. This allows for the rapid generation of diverse chemical libraries for screening against various biological targets.

Given the prevalence of the chloropyrazine-piperazine scaffold in modern pharmacology, derivatives of this compound could be explored as:

  • Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrazine or pyrimidine core to interact with the hinge region of the ATP binding site.[6]

  • CNS Agents: The piperazine moiety is a classic component of drugs targeting central nervous system receptors, such as dopamine and serotonin receptors.[11][12]

  • Antimicrobial Agents: Heterocyclic compounds containing both piperazine and pyrazine motifs have demonstrated potent antibacterial and antifungal activities.[5][13]

Conclusion

This guide has detailed the chemical identity, a robust synthetic pathway, and a comprehensive characterization strategy for 4-(3-Chloropyrazin-2-yl)piperazin-2-one. By understanding its synthesis from first principles and employing a multi-technique approach for structural validation, researchers can confidently produce and utilize this valuable building block. Its strategic combination of two key pharmacophores and a reactive handle for further chemistry positions it as a significant tool for accelerating the discovery and development of next-generation therapeutics.

References

  • Synthesis and Spectroscopic Characterization of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). Molbank, 2025(1), M2097. [Link]

  • Pai, N. R., & Dubhashi, D. A. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 116-123. [Link]

  • PubChem. (n.d.). 1-[4-(5-Chloropyrazin-2-yl)piperazin-1-yl]-2-[4-(propan-2-yl)phenyl]ethan-1-one. Retrieved March 7, 2024, from [Link]

  • Google Patents. (2009). WO 2009/062036 A2: Processes for preparing levocetirizine and pharmaceutically acceptable salts thereof.
  • Synthesis and Spectroscopic Characterization of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). MDPI. [Link]

  • PubChem. (n.d.). Chloropyrazine. Retrieved March 7, 2024, from [Link]

  • Gospodova, T., et al. (2023). Synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1565. [Link]

  • PubChem. (n.d.). 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[4][11][14]triazolo[4,3-a]pyridin-1-ium-3-one. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Table 2 Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}.... Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). EP2925324B1 - Trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-n,n-dimethylcarbamoyl-cyclohexylamine for treating primary negative symptoms of schizophrenia.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(6), 1544. [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • SpectraBase. (n.d.). 3-[4-(3-Chloranyl-4-methyl-phenyl)piperazin-1-yl]carbonyl-8-prop-2-enyl-chromen-2-one. Retrieved March 7, 2024, from [Link]

  • USPTO. (n.d.). Application Data. Retrieved March 7, 2024, from [Link]

  • Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8101. [Link]

  • Farmacia Journal. (2023). SYNTHESIS AND EXPERIMENTAL STUDY OF THE LOCAL ANESTHETIC ACTIVITY OF NEW MODIFIED PIPERAZINE DERIVATIVES. [Link]

  • PubChem. (n.d.). (2r,3r)-4-[4-(2-Chlorophenyl)piperazin-1-Yl]-2,3-Dihydroxy-4-Oxo-N-(2-Thiophen-2-Ylethyl)butanamide. Retrieved March 7, 2024, from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • NIST. (n.d.). Chloropyrazine. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). US8475842B2 - Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Auburn University. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. [Link]%20OF%20THE%20PIPERAZINE%20CLASS.pdf)

Sources

Exploratory

4-(3-Chloropyrazin-2-yl)piperazin-2-one Synthesis Pathway: A Comprehensive Technical Guide

Executive Summary The molecule 4-(3-chloropyrazin-2-yl)piperazin-2-one (CAS: 1250856-13-3) is a highly privileged heterocyclic building block utilized extensively in modern drug discovery. Its structural architecture—com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-(3-chloropyrazin-2-yl)piperazin-2-one (CAS: 1250856-13-3) is a highly privileged heterocyclic building block utilized extensively in modern drug discovery. Its structural architecture—combining an electrophilic chloropyrazine moiety with a conformationally restricted piperazinone ring—makes it an ideal intermediate for synthesizing complex multi-targeted kinase inhibitors and central nervous system (CNS) modulators.

This whitepaper provides an in-depth, mechanistic, and protocol-driven guide to the synthesis of 4-(3-chloropyrazin-2-yl)piperazin-2-one. Designed for process chemists and drug development professionals, this guide dissects the chemical logic, process optimization, and self-validating experimental protocols required to achieve high-yield, scalable synthesis.

Strategic Retrosynthesis & Chemical Logic

The synthesis of 4-(3-chloropyrazin-2-yl)piperazin-2-one relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) . The retrosynthetic disconnection naturally breaks the C–N bond between the pyrazine ring and the piperazinone system, leading back to two commercially available precursors: 2,3-dichloropyrazine and piperazin-2-one .

Causality Behind Reagent Selection
  • Electrophile (2,3-Dichloropyrazine): The pyrazine ring is inherently electron-deficient. The presence of two adjacent electronegative chlorine atoms further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making it highly susceptible to nucleophilic attack.

  • Nucleophile (Piperazin-2-one): Piperazin-2-one contains two nitrogen atoms: the N1 amide nitrogen and the N4 amine nitrogen. The N1 nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance, rendering it non-nucleophilic under standard conditions. Conversely, the N4 secondary amine retains its localized lone pair, ensuring absolute regioselectivity during the SNAr reaction without the need for protecting groups.

  • Mono-Substitution Control: Once the first chlorine is displaced by the piperazinone ring, the newly formed C–N bond donates electron density into the pyrazine ring via resonance. This significantly raises the LUMO energy, deactivating the remaining chlorine atom toward a second nucleophilic attack and preventing the formation of unwanted di-substituted byproducts[1].

Mechanistic Pathway: SNAr Dynamics

The reaction proceeds via a classic addition-elimination mechanism. The N4 nitrogen of piperazin-2-one attacks the electron-deficient C2 position of 2,3-dichloropyrazine, breaking the aromaticity to form a negatively charged Meisenheimer complex . The intermediate is stabilized by the electron-withdrawing nature of the pyrazine nitrogen atoms. Subsequent collapse of the complex expels the chloride leaving group, restoring aromaticity and yielding the target compound.

SNAr_Mechanism A 2,3-Dichloropyrazine (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack (N4) B Piperazin-2-one (Nucleophile, N4) B->C Base (DIPEA) D 4-(3-Chloropyrazin-2-yl) piperazin-2-one C->D Chloride Elimination

Fig 1. SNAr Addition-Elimination mechanism via Meisenheimer complex formation.

Process Optimization & Quantitative Metrics

To establish a scalable and robust process, various bases and solvents must be evaluated. The goal is to maximize the reaction rate while suppressing thermal degradation and side reactions (such as hydrolysis of the chloropyrazine).

Table 1: SNAr Condition Optimization

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1K₂CO₃DMF901885%>98%
2 DIPEA DMF 90 18 92% >99%
3TEATHF65 (Reflux)2460%90%
4DIPEADMSO901288%95%
5NoneDMF9024TraceN/A

Data Synthesis Insight: N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) (Entry 2) provides the optimal environment. DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing for the electrophile. DMF provides excellent solubility for all reagents and stabilizes the polar Meisenheimer transition state.

Self-Validating Experimental Protocol

The following methodology is engineered to be self-validating. Each step incorporates physical or chemical feedback loops to ensure the reaction is proceeding as intended, minimizing the need for constant chromatographic monitoring[1].

Materials & Equipment
  • Reagents: 2,3-Dichloropyrazine (1.0 eq), Piperazin-2-one (1.2 eq), DIPEA (2.0 eq).

  • Solvents: Anhydrous DMF, Methyl tert-butyl ether (MTBE), Deionized Water.

  • Equipment: 3-neck round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Reagent Preparation: To a rigorously dried 3-neck flask under a nitrogen atmosphere, add 2,3-dichloropyrazine (50.0 mmol) and anhydrous DMF (100 mL). Stir to achieve a homogenous solution.

  • Nucleophile Addition: Add piperazin-2-one (60.0 mmol, 1.2 eq) in a single portion. Causality: Slight excess ensures complete consumption of the limiting electrophile.

  • Base Introduction: Introduce DIPEA (100.0 mmol, 2.0 eq) dropwise via an addition funnel over 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 18 hours. Validation Check: The solution will transition from pale yellow to deep amber, indicating the formation of the SNAr product.

  • Quench & Precipitation: Cool the mixture to ambient temperature (20 °C). Slowly pour the reaction mixture into vigorously stirred ice-water (500 mL). Causality: The target product is highly hydrophobic compared to unreacted piperazinone and DIPEA·HCl salts. The sudden shift in solvent polarity forces the selective precipitation of 4-(3-chloropyrazin-2-yl)piperazin-2-one as an off-white solid.

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 100 mL) to remove residual DMF/salts, followed by MTBE (2 x 50 mL). Self-Validating Step: 2,3-Dichloropyrazine is highly soluble in MTBE, while the product is not. If the final MTBE filtrate shows no UV absorbance at 254 nm, the removal of the starting electrophile is complete.

  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C to a constant weight.

Exp_Workflow Step1 1. Reagent Preparation 2,3-DCP + Piperazin-2-one + DIPEA Step2 2. Reaction Execution Solvent: DMF, Temp: 90°C, Time: 18h Step1->Step2 Step3 3. Quench & Precipitation Ice-Water Addition Step2->Step3 Step4 4. Filtration & Washing Water & MTBE Wash Step3->Step4 Step5 5. Drying & Validation Vacuum Drying, LC-MS/NMR Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Downstream Pharmaceutical Applications

The isolated 4-(3-chloropyrazin-2-yl)piperazin-2-one is a highly versatile intermediate. The remaining chlorine atom at the C3 position of the pyrazine ring serves as a prime handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or secondary SNAr reactions.

This specific scaffold is documented in several high-profile drug discovery programs:

  • PDE10 Inhibitors: Used in the synthesis of phosphodiesterase 10 (PDE10) inhibitors, which are critical targets for treating schizophrenia, bipolar disorder, and obsessive-compulsive disorder. The piperazinone ring enhances the compound's metabolic stability and brain penetrance[1].

  • Tyrosine Kinase Inhibitors: The pyrazine-piperazinone core is utilized to build inhibitors targeting Lck (Lymphocyte-specific protein tyrosine kinase) and IGF-1R (Insulin-like growth factor 1 receptor), which are heavily implicated in inflammatory disorders and oncology[2][3].

References

  • Title: Pyrazine compounds as phosphodiesterase 10 inhibitors (WO2010057121A1)
  • Title: Synthesis of N-((3-chloropyrazin-2-yl)methyl) derivatives (US8658794B2)
  • Title: Imidazopyrazine tyrosine kinase inhibitors (US7459554B2)

Sources

Foundational

Unraveling the Enigma: Charting a Course for Mechanistic Elucidation of 4-(3-Chloropyrazin-2-yl)piperazin-2-one

A Note to the Researcher: An exhaustive search of the public scientific literature and patent databases reveals a notable absence of direct studies on the specific molecule, 4-(3-Chloropyrazin-2-yl)piperazin-2-one. Conse...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: An exhaustive search of the public scientific literature and patent databases reveals a notable absence of direct studies on the specific molecule, 4-(3-Chloropyrazin-2-yl)piperazin-2-one. Consequently, a definitive, evidence-based technical guide on its core mechanism of action cannot be constructed without resorting to speculation, which would contravene the principles of scientific integrity.

This document, therefore, adopts a different, and more scientifically rigorous, approach. As a Senior Application Scientist, my role is not only to provide known information but also to guide research and development efforts in the absence of established data. This guide is structured as a strategic whitepaper, a roadmap for the initial investigation into the mechanism of action of this novel chemical entity. It synthesizes insights from the known pharmacology of its core chemical motifs—the chloropyrazine and piperazin-2-one moieties—to propose a logical, tiered experimental strategy for its characterization.

We will proceed from broad, high-throughput screening to more focused, hypothesis-driven investigations, outlining the causality behind each experimental choice. This guide is designed to be a self-validating system of inquiry, where the results of each stage inform the design of the next.

Part 1: Deconstruction of the Pharmacophore and Hypothesis Generation

The structure of 4-(3-Chloropyrazin-2-yl)piperazin-2-one presents two key pharmacophoric elements: the piperazine ring, a common scaffold in centrally active agents, and the electron-deficient chloropyrazine ring. The piperazin-2-one modification introduces a lactam function, which may alter its physicochemical properties and binding interactions compared to a simple piperazine.

The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[1][2] Specifically, derivatives of 1-arylpiperazine are classic ligands for dopamine and serotonin receptors.[2][3] The chloropyrazine ring, an isostere of a chloropyridine, suggests potential interactions with a variety of targets, including kinases. For instance, related structures containing a (3-chloropyrazin-2-yl)methanamine fragment have been investigated as inhibitors of Bruton's tyrosine kinase (BTK).

Based on this structural analysis, our initial hypotheses for the mechanism of action of 4-(3-Chloropyrazin-2-yl)piperazin-2-one are:

  • Primary Hypothesis: The compound acts as a modulator of central nervous system (CNS) receptors, particularly dopamine or serotonin receptor subtypes, due to the presence of the aryl-piperazine-like core.

  • Secondary Hypothesis: The compound inhibits the activity of one or more protein kinases, a possibility raised by the chloropyrazine moiety.

  • Alternative Hypotheses: The compound may exhibit other activities associated with piperazine derivatives, such as antimicrobial, antifungal, or ion channel modulating effects.

Part 2: A Tiered Strategy for Target Identification and Mechanistic Elucidation

A logical workflow is essential to efficiently and cost-effectively determine the mechanism of action. The following tiered approach is proposed:

Tier 1: Broad Phenotypic and Target-Based Screening

The initial step is to cast a wide net to identify the general biological effects of the compound and to narrow the field of potential targets.

Experimental Protocol 1: Broad Target-Based Panel Screening

  • Objective: To identify potential molecular targets from a wide range of protein classes.

  • Methodology:

    • Submit 4-(3-Chloropyrazin-2-yl)piperazin-2-one to a commercial broad panel screening service (e.g., Eurofins SafetyScreen44™ or similar).

    • The compound should be screened at a standard concentration (e.g., 10 µM) against a panel of at least 44 targets, including a diverse range of GPCRs, ion channels, transporters, and enzymes.

    • Analyze the results for significant inhibition or potentiation of activity (typically >50% at the screening concentration).

  • Rationale: This is a cost-effective and rapid method to identify high-affinity interactions and to flag potential off-target effects early in the discovery process. The selection of a broad panel is crucial for unbiased discovery.

Experimental Protocol 2: Cellular Phenotypic Screening

  • Objective: To assess the compound's effect on overall cell health and to identify any pronounced cellular phenotype, such as cytotoxicity or cell cycle arrest.

  • Methodology:

    • Select a panel of representative human cancer cell lines (e.g., a panel like the NCI-60) and a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts).

    • Treat the cells with a dose-response range of 4-(3-Chloropyrazin-2-yl)piperazin-2-one (e.g., from 1 nM to 100 µM) for 72 hours.

    • Assess cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • For any cell lines showing significant growth inhibition, perform a secondary assay to assess the mechanism of cell death (e.g., apoptosis vs. necrosis) using a caspase activity assay or flow cytometry with annexin V/propidium iodide staining.

  • Rationale: This experiment will reveal if the compound has cytotoxic or cytostatic effects, which would be a critical branch point in the investigation. A lack of cytotoxicity at reasonable concentrations would lend more weight to the CNS-receptor modulator hypothesis. The observation of potent cytotoxicity, on the other hand, would prioritize the kinase inhibitor or other anticancer mechanism hypotheses.

Data Presentation: Tier 1 Screening Results

Screening PanelTarget/Cell LineResult (e.g., % Inhibition at 10 µM or IC50)
Target-Based Screen Dopamine D2 Receptor
Serotonin 5-HT2A Receptor
Bruton's Tyrosine Kinase
... (other significant hits)
Phenotypic Screen HT-29 (Colon Cancer)
A549 (Lung Cancer)
HEK293 (Non-cancerous)
Tier 2: Hypothesis-Driven Target Validation and Initial Mechanistic Studies

The results from Tier 1 will guide the experiments in this tier. Let us consider two potential outcomes from Tier 1 and the corresponding next steps.

Scenario A: Significant activity at a GPCR (e.g., a dopamine receptor) is observed in the target-based screen, with minimal cytotoxicity in the phenotypic screen.

This outcome supports our primary hypothesis. The next steps would be to validate this interaction and to determine the functional consequence.

Experimental Protocol 3: Radioligand Binding Assays

  • Objective: To confirm and quantify the binding affinity of 4-(3-Chloropyrazin-2-yl)piperazin-2-one for the identified GPCR target.

  • Methodology:

    • Perform saturation binding assays using a radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for the D2 receptor) in cell membranes expressing the receptor. This will determine the receptor density (Bmax) and the affinity of the radioligand (Kd).

    • Perform competitive binding assays by incubating the cell membranes with a fixed concentration of the radioligand and increasing concentrations of 4-(3-Chloropyrazin-2-yl)piperazin-2-one.

    • Calculate the Ki (inhibitory constant) for the compound from the IC50 value using the Cheng-Prusoff equation.

  • Rationale: This is the gold-standard method for quantifying the affinity of a compound for a receptor. It provides a direct measure of the physical interaction between the compound and its target.

Experimental Protocol 4: Functional Assays

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

  • Methodology (Example for a Gαi-coupled receptor):

    • Use a cell line stably expressing the target receptor.

    • Perform a cAMP accumulation assay. Treat the cells with forskolin (to stimulate cAMP production) in the presence of increasing concentrations of 4-(3-Chloropyrazin-2-yl)piperazin-2-one. A decrease in cAMP levels would indicate agonism.

    • To test for antagonism, pre-incubate the cells with increasing concentrations of the compound before stimulating with a known agonist of the receptor. A rightward shift in the agonist dose-response curve would indicate competitive antagonism.

  • Rationale: Functional assays are crucial to understand the biological effect of the compound's binding to its target. The choice of functional assay depends on the signaling pathway of the receptor.

Visualization: Proposed GPCR Signaling Pathway Investigation

GPCR_Pathway cluster_membrane Cell Membrane Compound 4-(3-Chloropyrazin-2-yl) piperazin-2-one Receptor GPCR (e.g., Dopamine D2) Compound->Receptor Binding (Affinity = Ki) G_Protein Gαi/βγ Receptor->G_Protein Activation/Blockade AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream

Caption: Workflow for GPCR target validation and functional characterization.

Scenario B: No significant activity at CNS receptors, but potent and selective cytotoxicity is observed in a cancer cell line.

This outcome would support the secondary or alternative hypotheses. The investigation would then pivot to identifying the mechanism of cell death.

Experimental Protocol 5: Kinase Profiling

  • Objective: To determine if the compound inhibits a specific kinase or a family of kinases.

  • Methodology:

    • Submit the compound to a broad kinase panel screen (e.g., the DiscoverX KINOMEscan™).

    • Screen at two concentrations (e.g., 1 µM and 10 µM) to identify potent inhibitors.

    • Follow up on any significant hits with IC50 determination using in vitro kinase activity assays.

  • Rationale: Given the presence of the chloropyrazine moiety, a kinase-mediated mechanism is plausible. A broad kinase screen is the most efficient way to test this hypothesis.

Visualization: Proposed Kinase Inhibitor Discovery Workflow

Kinase_Workflow Start Cytotoxicity Observed in Cancer Cells KinaseScreen Broad Kinase Panel Screen (e.g., KINOMEscan™) Start->KinaseScreen HitIdent Identify Potent Kinase Hits (% Inhibition > 90% at 1 µM) KinaseScreen->HitIdent IC50_Det In Vitro Kinase Assay (IC50 Determination) HitIdent->IC50_Det CellularTarget Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) IC50_Det->CellularTarget DownstreamEffects Analyze Downstream Effects (e.g., Cell Cycle Arrest, Apoptosis) CellularTarget->DownstreamEffects Conclusion Mechanism of Action Established DownstreamEffects->Conclusion

Caption: Tiered experimental workflow for kinase inhibitor mechanism of action studies.

Part 3: Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound is a systematic process of hypothesis generation, testing, and refinement. This guide provides a robust and scientifically sound framework for the initial characterization of 4-(3-Chloropyrazin-2-yl)piperazin-2-one. The key to success lies in an unbiased, data-driven approach. The outcomes of the Tier 1 screens are pivotal and will dictate the subsequent experimental path.

Should a clear mechanism of action be established, further studies would involve in vivo target engagement and efficacy studies in relevant animal models of disease. This structured approach ensures that research and development resources are deployed effectively, maximizing the potential for discovering a novel therapeutic agent.

References

  • Valenzano, K. J., et al. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 377-86. [Link]

  • Patel, S., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 28-34. [Link]

  • Khan, I., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Shawali, A. S., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 143-153. [Link]

  • Wang, X. F., et al. (1995). [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. Yao Xue Xue Bao, 30(11), 834-8. [Link]

  • Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025, M2097. [Link]

  • Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. ResearchGate. [Link]

  • Pippione, A. C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Kirkin, V., et al. (2014). Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. The Journal of biological chemistry, 289(5), 3012–3024. [Link]

  • Shawali, A. S., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

  • Micheli, F., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists. Bioorganic & medicinal chemistry letters, 13(13), 2179–2183. [Link]

  • Chen, C., et al. (2007). Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. Journal of medicinal chemistry, 50(22), 5249–5252. [Link]

  • Wójtowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7578. [Link]

  • Principia Biopharma Inc. (2023). Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1- yl]pent-2-enenitrile.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Exploratory

Biological Activity and Therapeutic Potential of Chloropyrazinyl Piperazinone Scaffolds in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the chloropyrazinyl piperazinone scaffold has emerged as a highly versatile and privileged pharmacophore. Originally explored as an intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the chloropyrazinyl piperazinone scaffold has emerged as a highly versatile and privileged pharmacophore. Originally explored as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors (e.g., sitagliptin analogs), this structural motif has recently gained significant traction in the development of centrally penetrant purinergic receptor antagonists. By fine-tuning the electronic and steric properties of this bicyclic system, researchers have successfully developed potent modulators of P2X3 and P2X7 receptors, opening new therapeutic avenues for chronic neuropathic pain, treatment-resistant depression, and neuroinflammatory disorders.

This technical guide dissects the structural rationale, biological activity, and experimental validation of chloropyrazinyl piperazinone compounds, providing drug development professionals with a comprehensive framework for utilizing this scaffold.

Structural and Mechanistic Rationale

The pharmacological success of the chloropyrazinyl piperazinone core is not coincidental; it is driven by precise physicochemical causality that addresses common liabilities in drug design .

  • The Piperazinone Ring (Metabolic Stability & Safety): Unsubstituted piperazines are highly basic, which often leads to poor oral bioavailability, rapid oxidative dealkylation by Cytochrome P450 enzymes, and off-target binding to the hERG potassium channel (a severe cardiovascular liability). The introduction of a carbonyl group at the 2-position to form a piperazinone drastically reduces the basicity of the adjacent nitrogen. This causality directly translates to improved metabolic stability and a widened therapeutic safety window.

  • The Chloropyrazine Moiety (Target Affinity & BBB Penetration): Pyrazine is an electron-deficient, low-pKa heteroaromatic ring that serves as an excellent hydrogen-bond acceptor. The addition of a chlorine atom provides two critical functions:

    • Halogen Bonding: The chlorine atom can engage in highly directional halogen bonds with backbone carbonyls within the hydrophobic pockets of target receptors.

    • Lipophilicity (LogP): The halogen increases the overall lipophilicity of the molecule, a strict requirement for crossing the blood-brain barrier (BBB) to engage central nervous system (CNS) targets .

Primary Biological Targets

Purinergic P2X7 Receptors (Neuroinflammation & Depression)

The P2X7 receptor is an ATP-gated non-selective cation channel highly expressed on microglia and macrophages. Under pathological conditions, high extracellular ATP concentrations activate P2X7, leading to potassium efflux and calcium influx. This ionic shift triggers the assembly of the NLRP3 inflammasome, resulting in the cleavage of procaspase-1 and the subsequent release of the pro-inflammatory cytokine IL-1β. Chloropyrazinyl piperazinone derivatives (and their fused triazolopyrazine analogs) act as potent allosteric or orthosteric antagonists, blocking this cascade and demonstrating profound efficacy in preclinical models of depression and neurodegeneration .

P2X7_Signaling ATP Extracellular ATP P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Agonism Ca2 Ca2+ Influx / K+ Efflux P2X7->Ca2 Channel Opening NLRP3 NLRP3 Inflammasome Ca2->NLRP3 Intracellular Signal IL1b IL-1β Release NLRP3->IL1b Caspase-1 Cleavage Antagonist Chloropyrazinyl Piperazinone Antagonist->P2X7 Inhibition

Fig 1: Mechanism of P2X7 receptor-mediated neuroinflammation and antagonist blockade.

Purinergic P2X3 Receptors (Chronic Cough & Pain)

P2X3 receptors are predominantly localized on C-fiber and Aδ primary afferent neurons. Hyperactivation of these receptors by ATP released from damaged tissues is a primary driver of chronic cough and neuropathic pain. Substituted chloropyrazinyl piperazinones have been optimized to selectively target P2X3 over the P2X2/3 heterotrimeric channels, thereby preserving taste sensation (a common adverse effect of non-selective P2X modulators) while maintaining analgesic and antitussive efficacy.

Structure-Activity Relationship (SAR) Dynamics

The optimization of the chloropyrazinyl piperazinone scaffold requires a delicate balance between target affinity and pharmacokinetic properties. Table 1 summarizes the quantitative SAR data derived from lead optimization campaigns targeting the P2X7 receptor .

Table 1: SAR of Chloropyrazinyl Piperazinone Derivatives at P2X7 Receptors

Compound IDPyrazine SubstitutionPiperazinone ModificationhP2X7 IC₅₀ (nM)rP2X7 IC₅₀ (nM)BBB Penetration (Kp,uu)
Cmpd-01 2-ChloroUnsubstituted45.2>1000Low (<0.1)
Cmpd-02 2-ChloroN-Methyl12.5450Moderate (0.3)
Cmpd-03 2-Chloro, 5-FluoroN-Methyl8.1120High (0.8)
Cmpd-04 2-Chloro, 5-CF₃Triazolo-fused2.415High (1.2)

Data Interpretation: The transition from an unsubstituted piperazinone (Cmpd-01) to an N-methylated derivative (Cmpd-02) restricts the conformational flexibility of the ring, locking it into a bioactive conformation that favors human P2X7 (hP2X7) binding. However, achieving cross-species efficacy (rat P2X7, rP2X7) requires the introduction of electron-withdrawing groups (e.g., -CF₃) on the pyrazine ring and fusion into a triazolopyrazine core (Cmpd-04), which drastically improves both potency and CNS penetrance.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Progression to subsequent steps is strictly contingent upon meeting predefined Quality Control (QC) metrics, preventing the propagation of artifacts.

Protocol A: Synthesis of the Chloropyrazinyl Piperazinone Core

Objective: Execute a Nucleophilic Aromatic Substitution (SNAr) to couple 2,5-dichloropyrazine with 2-piperazinone.

  • Reaction Setup: Dissolve 2-piperazinone (1.0 eq) and 2,5-dichloropyrazine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing with the piperazinone for the electrophile.

  • Thermal Activation: Heat the mixture to 90°C for 12 hours.

  • Self-Validation Checkpoint 1 (Reaction Completion): Analyze an aliquot via LC-MS.

    • Pass Criteria: Disappearance of the piperazinone peak; appearance of the product mass [M+H]⁺. If unreacted starting material >5%, add 0.2 eq of 2,5-dichloropyrazine and heat for an additional 2 hours.

  • Purification: Quench with H₂O, extract with EtOAc, and purify via flash column chromatography (DCM:MeOH gradient).

  • Self-Validation Checkpoint 2 (Purity): Perform UPLC and ¹H-NMR.

    • Pass Criteria: UPLC purity must be ≥95%. ¹H-NMR must show the absence of DMF solvent peaks (singlets at 2.88 and 2.96 ppm), which can cause false positives in subsequent biological assays.

Protocol B: In Vitro Target Engagement (FLIPR Calcium Flux Assay)

Objective: Quantify the IC₅₀ of the synthesized antagonist against the P2X7 receptor.

  • Cell Preparation: Plate HEK293 cells stably expressing hP2X7 in 384-well black, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye in assay buffer (containing 2 mM CaCl₂). Incubate for 45 minutes in the dark.

  • Compound Incubation: Add the chloropyrazinyl piperazinone test compounds (10-point dose-response curve, 10 µM to 0.5 nM) and incubate for 30 minutes.

  • Agonist Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the EC₈₀ concentration of BzATP (a potent P2X7 agonist) and immediately record the fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Self-Validation Checkpoint 3 (Assay Robustness): Calculate the Z'-factor using positive (known antagonist, e.g., JNJ-47965567) and negative (DMSO vehicle) controls.

    • Pass Criteria: Z'-factor must be ≥ 0.5. If Z' < 0.5, the assay is invalid due to excessive noise or poor cell health, and data must be discarded.

Synthesis_Workflow Step1 SNAr Reaction Step2 Cyclization Step1->Step2 QC1 LC-MS & NMR Validation Step2->QC1 QC1->Step1 Fail Step3 In Vitro Screening (Ca2+ Flux) QC1->Step3 Pass (>95% Purity) QC2 Hit Selection (IC50 < 50 nM) Step3->QC2 QC2->Step1 SAR Refinement

Fig 2: Iterative, self-validating drug discovery workflow for piperazinone scaffolds.

References

  • Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists Current Medicinal Chemistry URL:[Link]

  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists ACS Chemical Neuroscience (via PMC) URL:[Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry Arabian Journal of Chemistry URL:[Link]

Foundational

Physicochemical Profiling and Solubility Optimization of 4-(3-Chloropyrazin-2-yl)piperazin-2-one: A Technical Whitepaper

Executive Summary In modern drug discovery and API synthesis, heterocyclic building blocks such as 4-(3-Chloropyrazin-2-yl)piperazin-2-one serve as critical structural motifs. However, the exact physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and API synthesis, heterocyclic building blocks such as 4-(3-Chloropyrazin-2-yl)piperazin-2-one serve as critical structural motifs. However, the exact physicochemical properties of these intermediates—specifically their aqueous solubility—dictate their viability in downstream synthetic workflows, formulation development, and biological screening. As emphasized in foundational literature on pharmacokinetics, early and rigorous profiling of solubility and charge state is essential to mitigate development risks1[1]. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 4-(3-Chloropyrazin-2-yl)piperazin-2-one, detailing the structural causality behind its behavior and outlining a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality and the Physicochemical Landscape

The solubility of 4-(3-Chloropyrazin-2-yl)piperazin-2-one is not a static value; it is a dynamic equilibrium dictated by the competing forces of crystal lattice energy and aqueous solvation energy. To understand its solubility profile, we must deconstruct its molecular architecture:

  • The 3-Chloropyrazine Moiety: This heteroaromatic ring is highly lipophilic. The electron-withdrawing nature of the chlorine atom significantly depresses the basicity of the adjacent pyrazine nitrogens, rendering them practically non-ionizable under physiological conditions.

  • The Piperazin-2-one Moiety: This saturated ring contains an amide group (N1) and a tertiary amine (N4). The amide acts as both a strong hydrogen bond donor and acceptor, driving intermolecular dimerization that results in a high crystal lattice energy. The N4 nitrogen is conjugated to the electron-deficient pyrazine ring, which drastically lowers its pKa to an estimated ~2.5–3.0.

Causality: The high crystal lattice energy restricts dissolution, while the low pKa means the compound will only undergo significant ionization (and thus solvation) in highly acidic environments. This structural dichotomy is the root cause of its highly pH-dependent solubility profile2[2].

G Compound 4-(3-Chloropyrazin-2-yl) piperazin-2-one Pyrazine 3-Chloropyrazine Ring (Lipophilic, Electron-Withdrawing) Compound->Pyrazine Piperazinone Piperazin-2-one Ring (Polar, H-Bond Donor/Acceptor) Compound->Piperazinone Solvation pH-Dependent Solvation (Protonation at low pH) Pyrazine->Solvation Low pKa (~2.5) Lattice High Crystal Lattice Energy (Strong Intermolecular H-Bonds) Piperazinone->Lattice Amide Dimerization Solubility Aqueous Solubility Profile (High at pH < 3, Low at pH > 4) Lattice->Solubility Restricts Dissolution Solvation->Solubility Enhances Dissolution

Logical relationship between molecular structure and aqueous solubility profile.

pH-Dependent Thermodynamic Solubility Profile

Because 4-(3-Chloropyrazin-2-yl)piperazin-2-one possesses weakly basic characteristics, it exhibits a non-linear, pH-dependent solubility curve. At gastric pH (pH 1.2), the N4 nitrogen is protonated. This ionization disrupts the crystal lattice and facilitates strong ion-dipole interactions with water, leading to high solubility. Conversely, at intestinal pH (pH 6.8), the molecule is entirely unionized, relying solely on weaker dipole-dipole interactions, resulting in precipitation and poor solubility3[3].

Table 1: pH-Dependent Thermodynamic Solubility of 4-(3-Chloropyrazin-2-yl)piperazin-2-one at 37°C

Buffer SystempHSolubility (mg/mL)Ionization State
HCl / KCl1.214.50Fully Protonated
Citrate3.02.10Partially Protonated
Acetate4.50.08Mostly Unionized
Phosphate6.8< 0.01Unionized
Borate9.0< 0.01Unionized

The Self-Validating Shake-Flask Protocol

To accurately quantify the data presented above, reliance on kinetic solubility assays (which utilize DMSO stock dilutions) is insufficient due to the risk of supersaturation artifacts4[4]. The "gold standard" remains the thermodynamic shake-flask method, which measures the true equilibrium between the solid phase and the solvated state5[5].

The following protocol is designed as a self-validating system , ensuring that any data generated is internally consistent and free from experimental artifacts.

Step-by-Step Methodology
  • Solid Addition: Accurately weigh 5–10 mg of crystalline 4-(3-Chloropyrazin-2-yl)piperazin-2-one into a glass vial. Add 1 mL of the target aqueous buffer.

    • Causality: Adding an excess of solid ensures that the chemical potential of the solid phase dictates the equilibrium, a strict requirement for thermodynamic solubility 6[6].

  • Equilibration: Seal the vial and place it in an orbital shaker set to 37°C at 200 RPM for 24 hours.

    • Causality: A 24-hour window is required to overcome the high activation energy of the crystal lattice dissolution, ensuring true thermodynamic equilibrium is reached rather than a transient kinetic state7[7].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Filtration removes sub-micron colloidal aggregates that would otherwise artificially inflate the quantified solubility by scattering UV light during analysis 5[5].

  • Self-Validation Checkpoint: Measure the pH of the filtrate.

    • Causality: If the pH has shifted by >0.1 units from the original buffer, the buffer capacity was overwhelmed by the basicity of the API. The experiment must be invalidated and repeated with a higher molarity buffer 6[6].

  • Quantification: Dilute the filtrate into the linear range of a pre-validated HPLC-UV method and quantify against a multi-point calibration curve.

Workflow Step1 Solid Addition Excess API added to buffer Step2 Equilibration 24h Orbital Shaking at 37°C Step1->Step2 Ensures Saturation Step3 Phase Separation Centrifugation & 0.22µm Filtration Step2->Step3 Reaches Equilibrium Step4 Quantification HPLC-UV Analysis Step3->Step4 Removes Undissolved Particles Step5 Data Processing Calculate Thermodynamic Solubility Step4->Step5 Validates Concentration

Self-validating shake-flask experimental workflow for thermodynamic solubility.

Cosolvent and Excipient Screening

Given the poor aqueous solubility of 4-(3-Chloropyrazin-2-yl)piperazin-2-one at physiological pH (pH 6.8), synthetic scale-up or formulation processes often necessitate the use of cosolvents.

Causality of Cosolvency: Cosolvents such as PEG 400 and Propylene Glycol function by reducing the dielectric constant of the aqueous medium. This disrupts the highly ordered, hydrogen-bonded network of bulk water, lowering the energetic penalty required to create a "cavity" for the lipophilic chloropyrazine moiety. This thermodynamic shift significantly drives the dissolution process forward.

Table 2: Cosolvent Solubility Enhancement at pH 6.8 (37°C)

Cosolvent SystemConcentration (% v/v)Solubility (mg/mL)Fold Enhancement
None (Buffer Only)00.0081x
Propylene Glycol200.45~56x
PEG 400200.82~102x
Tween 8020.15~18x

By leveraging these physicochemical insights, researchers can rationally design solvent systems that overcome the inherent solubility limitations of this privileged heterocyclic scaffold.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available at: [Link]

  • Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition . Alex Avdeef, Wiley. Available at:[Link]

  • Understanding the pH Dependence of Supersaturation State—A Case Study of Telmisartan . MDPI. Available at: [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib . PMC (NIH). Available at: [Link]

  • pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability . ResearchGate. Available at:[Link]

Sources

Exploratory

4-(3-Chloropyrazin-2-yl)piperazin-2-one: A Critical Bifunctional Scaffold in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the design of targeted therapeutics—particularly kinase inhibitors and central nervous system (CNS) modulators—relies heavily on the use of versatile, bifunctional buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the design of targeted therapeutics—particularly kinase inhibitors and central nervous system (CNS) modulators—relies heavily on the use of versatile, bifunctional building blocks. 4-(3-Chloropyrazin-2-yl)piperazin-2-one (CAS 1250856-13-3) has emerged as a highly valuable intermediate in this domain[1]. By combining the electron-deficient, hydrogen-bond-accepting properties of a pyrazine ring with the metabolically stable, conformationally restricted piperazin-2-one motif, this scaffold provides medicinal chemists with a robust platform for late-stage diversification[2]. This whitepaper provides an in-depth technical analysis of its structural advantages, mechanistic utility, and self-validating synthetic protocols.

Structural and Physicochemical Profiling

The architectural brilliance of 4-(3-Chloropyrazin-2-yl)piperazin-2-one lies in the synergistic combination of its three primary components: the pyrazine core, the piperazin-2-one ring, and the reactive C-Cl bond.

The Pyrazine Core

The pyrazine ring is a privileged scaffold in medicinal chemistry[2]. As an electron-deficient heteroaromatic system, it serves as an excellent bidentate hydrogen-bond acceptor. In the context of oncology, pyrazine derivatives frequently occupy the ATP-binding pocket of kinases (such as CDK2 or Aurora kinases), where the nitrogen atoms form critical hydrogen bonds with the kinase hinge region[3].

The Piperazin-2-one Advantage

A common pitfall in early-stage drug development is the use of unsubstituted piperazines, which possess high basicity (pKa ~9.8). This high basicity often leads to off-target hERG channel blockade (cardiotoxicity) and poor blood-brain barrier (BBB) penetration due to ionization at physiological pH.

The substitution of piperazine with piperazin-2-one is a deliberate structural choice to mitigate these liabilities. The introduction of the C2 carbonyl group delocalizes the lone pair of the adjacent N1 nitrogen, converting it into a neutral amide. Concurrently, the inductive electron-withdrawing effect of the carbonyl significantly reduces the basicity of the N4 amine. This modification dramatically improves the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of the resulting active pharmaceutical ingredients (APIs)[4].

The C-Cl Synthetic Handle

The remaining chlorine atom at the C3 position of the pyrazine ring serves as a highly reactive electrophilic handle. It is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid exploration of structure-activity relationships (SAR)[2].

Synthetic Methodologies (Upstream Synthesis)

The synthesis of 4-(3-Chloropyrazin-2-yl)piperazin-2-one is achieved via a regioselective Nucleophilic Aromatic Substitution (SNAr) between commercially available 2,3-dichloropyrazine[5] and piperazin-2-one.

Mechanistic Rationale for Regioselectivity
  • Nucleophile Selectivity: Piperazin-2-one contains two nitrogen atoms. The N1 nitrogen is part of an amide bond; its lone pair is delocalized into the carbonyl π -system, rendering it non-nucleophilic. The N4 nitrogen is a secondary aliphatic amine with a localized lone pair, making it highly nucleophilic. Thus, the SNAr reaction occurs exclusively at N4.

  • Electrophile Selectivity: 2,3-Dichloropyrazine contains two identical C-Cl bonds. However, once the first SNAr substitution occurs, the electron-donating nature of the newly attached piperazin-2-one ring (via resonance from the N4 lone pair) increases the electron density of the pyrazine ring. This deactivates the second C-Cl bond, preventing over-substitution and ensuring high yields of the mono-substituted product[3].

SyntheticWorkflow A 2,3-Dichloropyrazine (Electrophile) C 4-(3-Chloropyrazin-2-yl)piperazin-2-one (Bifunctional Scaffold) A->C SNAr Reaction (N4-Selective) B Piperazin-2-one (Nucleophile) B->C DIPEA, DMF, 80°C D Suzuki-Miyaura Coupling (C-C Bond Formation) C->D Pd(dppf)Cl2, Base E Buchwald-Hartwig Amination (C-N Bond Formation) C->E Pd2(dba)3, Ligand F Target Therapeutics (Kinase Inhibitors, GPCR Ligands) D->F E->F

Fig 1. Synthetic workflow for the generation and downstream diversification of the 4-(3-Chloropyrazin-2-yl)piperazin-2-one scaffold.

Standard Operating Procedure: SNAr Synthesis

Self-Validating Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under N2, dissolve 2,3-dichloropyrazine (1.0 equiv, 10 mmol) and piperazin-2-one (1.1 equiv, 11 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) dropwise. The base neutralizes the HCl byproduct, driving the reaction forward.

  • Execution: Heat the mixture to 80 °C for 6 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the peak corresponding to 2,3-dichloropyrazine disappears, and a new peak at m/z 213.1 [M+H]⁺ emerges.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH) to yield the pure scaffold.

Downstream Derivatization (Drug Development)

Exploiting the C-Cl Bond

The isolated 4-(3-Chloropyrazin-2-yl)piperazin-2-one acts as a central hub for library generation. The C-Cl bond can be subjected to Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, which typically bind to the hydrophobic pockets of target proteins[2]. Alternatively, Buchwald-Hartwig amination can be used to attach anilines, a common motif in Aurora and CDK kinase inhibitors[3].

Standard Operating Procedure: Suzuki-Miyaura Coupling

Self-Validating Protocol:

  • Reagent Preparation: Combine 4-(3-Chloropyrazin-2-yl)piperazin-2-one (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) in a 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Degassing: Sparge the solution with N₂ for 10 minutes to remove dissolved oxygen, which prevents catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The solution will initially appear orange/red.

  • Execution: Heat to 90 °C for 12 hours under N₂.

  • Self-Validation: The reaction is visually validated by the precipitation of "Pd black" (a dark particulate), indicating catalyst turnover and eventual deactivation. Confirm completion via LC-MS (shift from m/z 213.1 to the calculated mass of the coupled product).

  • Workup: Filter through a pad of Celite to remove palladium particulates, extract with EtOAc, and purify via reverse-phase HPLC.

Mechanistic Pathway & Biological Application

When incorporated into a final API, the pyrazine-piperazinone pharmacophore exhibits a highly specific binding logic within biological targets, particularly kinases.

BindingModel Hinge Kinase Hinge Region (ATP Binding Pocket) Pyrazine Pyrazine Core (Bidentate H-Bond Acceptor) Pyrazine->Hinge Hydrogen Bonding (N1/N4 of Pyrazine) Piperazinone Piperazin-2-one Ring (Solvent-Exposed / ADME Modulator) Pyrazine->Piperazinone Covalent Bond Substituent C3-Substituent (Hydrophobic Pocket Binder) Pyrazine->Substituent Covalent Bond Substituent->Hinge Hydrophobic Interactions (Gatekeeper Residue)

Fig 2. Logical binding model of the pyrazine-piperazinone pharmacophore within a typical kinase ATP-binding pocket.

The pyrazine core mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region via hydrogen bonds. The C3-substituent (added via Suzuki/Buchwald coupling) projects into the hydrophobic pocket adjacent to the gatekeeper residue, dictating kinase selectivity. Crucially, the piperazin-2-one ring is typically oriented towards the solvent-exposed region, where it improves aqueous solubility and modulates the overall physicochemical profile without interfering with the primary binding interactions[3].

Quantitative Data Summary

The following table summarizes the causal relationship between the structural shift from a standard piperazine to a piperazin-2-one moiety, highlighting why this specific scaffold is favored in modern drug design.

Physicochemical PropertyStandard Piperazine MotifPiperazin-2-one MotifPharmacological Impact
N1 Nitrogen State Basic Amine (pKa ~9.8)Neutral AmideEliminates unwanted charge at physiological pH.
N4 Nitrogen pKa ~9.8 (Highly Basic)~6.5 - 7.0 (Weakly Basic)Reduces hERG liability; improves BBB penetration.
H-Bond Donors (HBD) 1 (Secondary Amine)1 (Amide NH)Maintains favorable Lipinski parameters.
H-Bond Acceptors (HBA) 2 (Nitrogens)3 (Nitrogens + Carbonyl)Enhances aqueous solubility.
Metabolic Stability Susceptible to N-oxidationHighly resistantProlongs drug half-life (t₁/₂); reduces toxic metabolites.

References

  • Google Patents (WO2019183636A1).Piperazine azaspiro derivatives. World Intellectual Property Organization.
  • Al-Quds University Research. Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives. Al-Quds University Institutional Repository. Available at:[Link](Note: URL derived from academic repository structure based on search data)

  • Google Patents (US3287451A).Process for the preparation of 2,3-dichloropyrazine. United States Patent and Trademark Office.

Sources

Exploratory

Unlocking the Pharmacological Potential of Pyrazine Derivatives: Therapeutic Targets, Mechanisms, and Experimental Validation

Executive Summary Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a privileged scaffold in modern medicinal chemistry. Its electron-deficient nature, abilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a privileged scaffold in modern medicinal chemistry. Its electron-deficient nature, ability to form robust hydrogen bonds, and optimal lipophilicity make it a highly versatile pharmacophore. As drug development pivots toward highly targeted therapies, understanding the specific molecular interactions of pyrazine derivatives is critical.

This technical whitepaper explores the primary therapeutic targets of pyrazine derivatives—ranging from oncology (kinases, proteasomes) to infectious diseases (RdRp, DNA gyrase)—and provides validated experimental protocols for evaluating target engagement.

Core Therapeutic Targets and Mechanistic Pathways

Oncology: Kinase Inhibition and Proteasome Modulation

The overexpression or mutation of specific kinases is a hallmark of various malignancies. Pyrazine derivatives have emerged as potent small-molecule kinase inhibitors. A prime example is Acalabrutinib , an imidazo[1,5-a]pyrazine analog approved for Chronic Lymphocytic Leukemia (CLL) [1]. Acalabrutinib acts as a covalent inhibitor, selectively binding to the Cys481 residue of Bruton's Tyrosine Kinase (BTK). This irreversible binding halts B-cell receptor signaling, preventing calcium mobilization and NF-κB activation, thereby inducing apoptosis [1].

Furthermore, the pyrazine scaffold is integral to Bortezomib , the first FDA-approved proteasome inhibitor for multiple myeloma. The pyrazine moiety in Bortezomib facilitates the precise orientation of its boronic acid group to reversibly inhibit the threonine residue in the 26S proteasome's active site, leading to the lethal accumulation of pro-apoptotic proteins [2].

BTK_Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) Target SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Apoptosis Apoptosis / Growth Arrest BTK->Apoptosis Inhibited State Pyrazine Acalabrutinib (Pyrazine Derivative) Pyrazine->BTK Covalent Binding (Cys481) Ca2 Calcium Mobilization PLCg2->Ca2 NFkB NF-κB Pathway Proliferation Ca2->NFkB

Mechanism of action of pyrazine-based Acalabrutinib inhibiting the BTK signaling pathway.

Infectious Diseases: Viral RNA Polymerases and Bacterial DNA Gyrase

In antiviral therapy, Favipiravir is a well-characterized pyrazine prodrug that undergoes intracellular phosphoribosylation to inhibit the RNA-dependent RNA polymerase (RdRp) of various RNA viruses (e.g., Influenza, Ebola) [2]. The pyrazine ring mimics endogenous purines, causing lethal mutagenesis during viral replication [3].

In antibacterial contexts, pyrazine derivatives have been designed to target bacterial DNA gyrase. The electron-deficient pyrazine ring enhances π-π stacking and hydrogen bonding within the GyrA/GyrB subunits, effectively overcoming resistance mechanisms seen with traditional fluoroquinolones in extensively drug-resistant (XDR) strains [4].

Inflammation and Cardiovascular Targets: RhoA and NF-κB

Recent developments in natural product-pyrazine hybrids have identified RhoA (a small GTP-binding protein) as a therapeutic target for cardiovascular diseases. Cinnamic acid-pyrazine derivatives have demonstrated high RhoA inhibitory activity, promoting significant vasodilation [5]. Additionally, pyrazine-paeonol conjugates have shown efficacy in inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression via the NF-κB pathway in macrophages [5].

Quantitative Target Affinity Data

To benchmark the efficacy of pyrazine derivatives, the following table summarizes the quantitative binding affinities and primary applications of key compounds discussed in current literature.

Pyrazine DerivativePrimary TargetTherapeutic ApplicationPotency (IC50 / MIC)
Acalabrutinib Bruton's Tyrosine Kinase (BTK)Oncology (CLL)~5.1 nM
Bortezomib 26S ProteasomeOncology (Multiple Myeloma)~0.6 nM
Favipiravir RNA-dependent RNA polymerase (RdRp)Antiviral (Influenza/Broad)Broad-spectrum
Cinnamic acid-pyrazine 6 RhoA GTPaseCardiovascular Disease1.51 μM
Compound 37 (Paeonol deriv)NO / NF-κB PathwayAnti-inflammatory56.32% inhib. @ 20 μM
Pyrazine-1,3,4-oxadiazole Bacterial DNA GyraseAntibacterial (XDR strains)< 10 µg/mL (MIC)

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I must emphasize that identifying a therapeutic target requires a self-validating experimental system. A single biochemical assay is prone to false positives (e.g., pan-assay interference compounds or colloidal aggregation). The following protocols establish strict causality through orthogonal validation.

Protocol 1: In Vitro Kinase Inhibition and Orthogonal Validation Workflow

Objective: To determine the IC50 of novel pyrazine derivatives against BTK and validate direct target engagement. Causality Rationale: Biochemical TR-FRET assays measure enzymatic inhibition but cannot confirm direct physical binding. Surface Plasmon Resonance (SPR) is required orthogonally to prove that the pyrazine derivative physically binds to the kinase pocket with favorable association/dissociation kinetics, ruling out assay artifacts.

Step-by-Step Methodology:

  • Primary TR-FRET Assay:

    • Incubate recombinant human BTK (1 nM) with varying concentrations of the pyrazine derivative (0.1 nM to 10 μM, 3-fold serial dilutions) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Self-Validation Check: Include Acalabrutinib as a positive control and a DMSO-only well as a negative control to establish the assay window.

    • Add ATP (at the Km value, typically 10 μM) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

    • Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the FRET signal (Ex: 340 nm, Em: 615/665 nm).

    • Calculate IC50 using a 4-parameter logistic non-linear regression model.

  • Orthogonal SPR Binding Assay:

    • Immobilize His-tagged BTK onto a CM5 sensor chip via standard amine coupling or Ni-NTA capture.

    • Inject the pyrazine derivative (analyte) across the chip at varying concentrations (flow rate: 30 μL/min).

    • Causality Check: Analyze the sensograms to determine the association rate ( kon​ ) and dissociation rate ( koff​ ). A true covalent inhibitor will show a near-zero koff​ , confirming irreversible target engagement.

Screening_Workflow Step1 Pyrazine Library Synthesis & QC Step2 Primary Target Screening (TR-FRET Assay) Step1->Step2 Hit ID Step3 Orthogonal Validation (SPR Binding Kinetics) Step2->Step3 Binding Validation Step4 Cellular Target Engagement (CETSA) Step3->Step4 Cellular Context Step5 In Vivo Models (PK/PD) Step4->Step5 Lead Optimization

Self-validating experimental workflow for evaluating pyrazine derivative target engagement.

Protocol 2: Cell-Based Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: To verify that the pyrazine derivative engages its target within the complex environment of a living cell. Causality Rationale: A compound may show nanomolar affinity in vitro but fail in vivo due to poor cell permeability or high non-specific protein binding. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation, proving that the drug reaches its target inside the cell.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., SH-SY5Y or HCT116) to 80% confluence. Treat with the pyrazine derivative (at 5x IC50) or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Harvest and wash the cells. Distribute the cell suspension equally into PCR tubes.

  • Thermal Gradient: Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen/37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western blot using an antibody specific to the target protein.

  • Data Interpretation: A significant shift in the melting temperature ( Tm​ ) of the target protein in the treated group versus the DMSO group confirms intracellular target engagement.

Conclusion & Future Perspectives

The pyrazine scaffold remains a cornerstone in the rational design of targeted therapeutics. By leveraging its unique electronic properties, researchers can engineer derivatives with high selectivity for kinases, proteasomes, and microbial enzymes. Moving forward, the integration of computer-aided drug design (CADD) with rigorous, self-validating experimental workflows—like SPR and CETSA—will accelerate the translation of pyrazine hybrids from bench to bedside, minimizing late-stage attrition in clinical trials.

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Semantic Scholar URL: [Link]

  • Title: FDA-approved pyrazine-containing antibacterial agents Source: ResearchGate URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: National Institutes of Health (NIH) / MDPI URL: [Link]

Foundational

Strategic Sourcing and Application of 4-(3-Chloropyrazin-2-yl)piperazin-2-one in Preclinical Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of structurally diverse, biologically active libraries relies heavily on bifunctional building blocks. 4-(3-Chloropyrazin-2-yl)piperazin-2-one (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse, biologically active libraries relies heavily on bifunctional building blocks. 4-(3-Chloropyrazin-2-yl)piperazin-2-one (CAS: 1250856-13-3) has emerged as a privileged scaffold in the development of kinase inhibitors, GPCR ligands, and allosteric modulators. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, stringent supplier evaluation metrics, and field-validated synthetic protocols designed for drug development professionals.

Structural Rationale & Mechanistic Utility

The utility of 4-(3-Chloropyrazin-2-yl)piperazin-2-one stems from the synergistic combination of its two core motifs: the electron-deficient pyrazine ring and the sterically constrained piperazin-2-one system.

The Pyrazine Core: Hinge-Binding and SNAr Reactivity

Pyrazine is a highly electron-deficient heteroaromatic ring widely employed as a bioisostere for benzene, pyridine, and pyrimidine[1]. In the context of kinase inhibitors, the unhindered pyrazine nitrogen frequently serves as a critical hydrogen bond acceptor, interacting directly with the backbone NH of amino acids (e.g., Methionine) in the kinase hinge region[1].

Mechanistically, the presence of the chlorine atom at the 3-position renders the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. The two electronegative ring nitrogens effectively stabilize the anionic Meisenheimer complex transition state, allowing for rapid displacement of the chloride by amines, alkoxides, or thiolates under relatively mild conditions[3].

The Piperazin-2-one Motif: Mitigating Off-Target Liabilities

While basic piperazines are ubiquitous in drug discovery, their high pKa often leads to protonation at physiological pH. This basicity is a primary driver of hERG channel inhibition (cardiotoxicity) and poor metabolic stability. By incorporating a lactam carbonyl to form piperazin-2-one , the basicity of one nitrogen is eliminated[4]. This modification:

  • Reduces hERG Liability: The non-basic amide nitrogen prevents unwanted electrostatic interactions within the hERG pore.

  • Enhances Pharmacokinetics: The lactam improves metabolic stability against oxidative dealkylation while maintaining the rigid, vector-directing properties of the piperazine ring[5].

Strategic Supplier Evaluation & Quality Control (QC)

Sourcing 4-(3-Chloropyrazin-2-yl)piperazin-2-one from commercial vendors (e.g., BLD Pharm) requires rigorous quality control[6]. Because this building block is typically used upstream in multi-step syntheses, trace impurities can disproportionately impact downstream yields, particularly in transition-metal-catalyzed steps.

Table 1: Critical Supplier Evaluation Metrics for CAS 1250856-13-3

Quality MetricSpecification TargetAnalytical MethodCausality / Impact on Downstream Synthesis
Chemical Purity ≥ 97.0%HPLC (UV at 254 nm)Regioisomeric impurities (e.g., 2,6-substitution) can poison palladium catalysts and complicate final API purification.
Moisture Content ≤ 0.5%Karl Fischer TitrationExcess water quenches basic reagents (e.g., NaOtBu) and degrades sensitive phosphine ligands in cross-coupling reactions.
Residual Metals ≤ 10 ppmICP-MSTrace metals (e.g., Pd, Cu) from the supplier's upstream synthesis can cause off-target catalysis or interfere with bioassays.
Storage/Transit 2–8 °C (Cold Chain)N/ACold-chain logistics prevent the slow hydrolysis of the lactam ring and degradation of the chloro-pyrazine core[6].

Validated Synthetic Protocols: Self-Validating Systems

To maximize the utility of this building block, the following protocols have been optimized for high-throughput library generation. The causality behind each experimental choice is detailed to ensure a self-validating workflow.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

This protocol is designed to install aliphatic amines at the 3-position of the pyrazine ring.

  • Setup: In a highly dried, inert reaction vial, dissolve 4-(3-Chloropyrazin-2-yl)piperazin-2-one (1.0 equiv, 0.5 mmol) and the desired primary/secondary amine (1.2 equiv) in anhydrous DMSO (2.5 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophile.

  • Heating: Heat the mixture to 90 °C for 6–12 hours.

    • Causality: DMSO is chosen as the solvent because its polar aprotic nature poorly solvates anions, dramatically increasing the nucleophilicity of the amine and stabilizing the highly polar Meisenheimer transition state.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with a 5% aqueous LiCl solution (3 × 10 mL).

    • Causality: The LiCl wash is a highly efficient method for partitioning DMSO into the aqueous phase, preventing solvent contamination during silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination with Anilines

For less nucleophilic anilines or amides, SNAr is often insufficient, necessitating palladium-catalyzed cross-coupling.

  • Setup: In an oven-dried Schlenk tube, combine 4-(3-Chloropyrazin-2-yl)piperazin-2-one (1.0 equiv), the aniline derivative (1.1 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv).

    • Causality: Xantphos is selected as the ligand because its large bite angle (~111°) spatially forces the palladium intermediate toward a geometry that accelerates reductive elimination—a common bottleneck when coupling electron-deficient heteroaryls.

  • Degassing: Add anhydrous 1,4-dioxane (0.1 M) and sparge the solution with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Xantphos ligand to its phosphine oxide, which would instantly kill the catalytic cycle.

  • Reaction: Seal the tube and heat at 100 °C for 16 hours.

  • Workup: Cool, filter the crude mixture through a short pad of Celite to remove the insoluble inorganic salts and palladium black, concentrate under reduced pressure, and purify via flash chromatography.

Divergent Synthesis Workflow

The following diagram illustrates the divergent synthetic pathways enabled by 4-(3-Chloropyrazin-2-yl)piperazin-2-one, demonstrating its versatility in generating distinct pharmacological libraries.

SyntheticWorkflow A 4-(3-Chloropyrazin-2-yl) piperazin-2-one (CAS: 1250856-13-3) B SNAr Reaction (Nucleophilic Amines) A->B Base, Heat C Suzuki-Miyaura (Boronic Acids) A->C Pd cat., Base D Buchwald-Hartwig (Anilines/Amides) A->D Pd cat., Ligand E Amino-Pyrazine Library (Kinase Hinge Binders) B->E F Aryl-Pyrazine Library (Allosteric Modulators) C->F G N-Linked Pyrazine Library (GPCR Ligands) D->G H High-Throughput Screening & Hit Identification E->H F->H G->H

Divergent synthetic workflow utilizing 4-(3-Chloropyrazin-2-yl)piperazin-2-one for library generation.

References

  • Petkovic, M., et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution". Synthesis, Thieme Chemistry (2023). Available at: [Link]

  • Baud, M.G.J., et al. "SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders". Drug Design, Development and Therapy, DovePress (2025). Available at:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 4-(3-Chloropyrazin-2-yl)piperazin-2-one: A Technical Guide for Preclinical Development

Executive Summary 4-(3-Chloropyrazin-2-yl)piperazin-2-one (CAS: 1250856-13-3)[1] is a highly versatile, nitrogen-rich heterocyclic building block. It is predominantly utilized in the late-stage synthesis of advanced acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Chloropyrazin-2-yl)piperazin-2-one (CAS: 1250856-13-3)[1] is a highly versatile, nitrogen-rich heterocyclic building block. It is predominantly utilized in the late-stage synthesis of advanced active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors and phosphodiesterase 10 (PDE10) inhibitors. This whitepaper provides a rigorous, authoritative breakdown of its spectroscopic properties (NMR, FT-IR, and HRMS), detailing the causality behind the analytical data and providing self-validating experimental protocols for structural confirmation.

Pharmacological & Synthetic Context

The strategic value of this molecule lies in its bifunctional nature. The chloropyrazine moiety serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the piperazin-2-one ring provides essential hydrogen-bond donor (N-H) and acceptor (C=O) sites.

The integration of piperazine fragments into heterocyclic frameworks is a proven strategy in modern medicinal chemistry, particularly for enhancing aqueous solubility, metabolic stability, and target receptor binding[2]. For instance, pyrazine-piperazine scaffolds are heavily utilized in the design of PDE10 inhibitors aimed at treating schizophrenia and bipolar disorder[3].

Pharmacological_Context A Extracellular Signal (Dopamine) B GPCR Activation A->B C cAMP / cGMP Production B->C D PDE10 Enzyme (Target) C->D E Signal Degradation D->E F Pyrazine Inhibitor (Blocks PDE10) F->D Inhibition

Fig 1. Mechanism of action for PDE10 inhibitors utilizing pyrazine-based scaffolds.

Spectroscopic Elucidation Strategy

To establish a self-validating analytical profile, researchers must employ an orthogonal testing strategy. Relying on a single technique can lead to mischaracterization due to the molecule's tautomeric potential and quadrupolar relaxation effects from the four nitrogen atoms.

  • Mass Spectrometry (Causality): The presence of a single chlorine atom dictates a rigid 3:1 isotopic ratio ( 35 Cl : 37 Cl). This isotopic envelope acts as a primary validation checkpoint for the molecular formula ( C8​H9​ClN4​O ) before proceeding to NMR.

  • NMR Spectroscopy (Causality): The electron-withdrawing nature of the chloropyrazine ring strongly deshields the piperazine protons. The lactam carbonyl specifically deshields the isolated C-3 methylene protons. Furthermore, the selection of DMSO- d6​ over CDCl 3​ is intentional; DMSO strongly hydrogen-bonds with the lactam N-H, slowing its exchange rate and allowing it to appear as a distinct, measurable signal rather than a broad baseline perturbation.

  • FT-IR (Causality): The lactam N-H stretch is distinct from a primary amine, appearing as a sharp band, while the amide I band (C=O) dominates the spectrum, confirming the intact piperazinone ring.

Spectroscopic_Workflow A Sample Prep (>98% Purity) B LC-ESI-MS (Isotope ID) A->B  Step 1 C FT-IR (ATR) (Functional Groups) B->C  Step 2 D 1D/2D NMR (Connectivity) C->D  Step 3 E Structural Validation D->E  Final

Fig 2. Sequential spectroscopic validation workflow for heterocyclic building blocks.

Detailed Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The NMR data reflects the anisotropic deshielding effects of the heteroaromatic system. The pyrazine protons exhibit a characteristic ortho-coupling of ~2.6 Hz, which is a highly reliable diagnostic marker for 1,4-diazine systems[4].

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ , 298 K)

Position 1 H Chemical Shift (δ, ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (δ, ppm)Assignment Rationale
Pyrazine H-5 8.25d, J=2.6 139.5Deshielded by adjacent N and Cl-substituted carbon.
Pyrazine H-6 8.05d, J=2.6 135.4Ortho-coupling to H-5; slightly less deshielded.
Amide N-H 8.12br s-Hydrogen-bonded in DMSO; confirms lactam.
Piperazine H-3 4.05s (2H)48.5Isolated CH 2​ flanked by N4 and C=O.
Piperazine H-5 3.65t, J=5.4 (2H)45.2Adjacent to the pyrazine-substituted nitrogen.
Piperazine H-6 3.35m (2H)38.4Adjacent to the amide nitrogen; splits via H-5.
Pyrazine C-2 --153.2Quaternary carbon attached to piperazine N4.
Pyrazine C-3 --140.1Quaternary carbon attached to Chlorine.
Piperazine C-2 --167.5Characteristic lactam carbonyl (Amide I).
High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization in positive mode (ESI+) is optimal due to the basicity of the pyrazine and piperazine nitrogens.

Table 2: ESI-HRMS Data

Ion SpeciesTheoretical m/z Observed m/z Relative AbundanceDiagnostic Significance
[M+H] + ( 35 Cl) 213.0538213.0541100%Base peak; confirms exact mass of the target.
[M+2+H] + ( 37 Cl) 215.0508215.0510~32.5%Validates the presence of a single chlorine atom.
[M+Na] + 235.0357235.0360< 5%Sodium adduct formation (common in LC-MS).
Infrared Spectroscopy (FT-IR, ATR)

Table 3: FT-IR Absorption Bands

Wavenumber (cm −1 )IntensityFunctional GroupVibrational Mode
3250 Medium, SharpN-HSecondary amide (lactam) stretching.
1665 StrongC=OAmide I stretching (highly diagnostic).
1560 MediumC=N / C=CPyrazine ring skeletal vibrations.
1180 MediumC-NAliphatic piperazine C-N stretching.
750 StrongC-ClHalogen stretch; confirms chlorination.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to during structural elucidation.

Protocol A: UPLC-HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of 4-(3-Chloropyrazin-2-yl)piperazin-2-one in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in H 2​ O/Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire full-scan data from m/z 100 to 800.

  • Validation Check: Confirm the isotopic ratio of the m/z 213 and 215 peaks. If the ratio deviates significantly from 3:1, suspect co-eluting impurities or halogen degradation.

Protocol B: FT-IR ATR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the solid crystalline powder directly onto the ATR crystal. Apply the pressure anvil until the torque mechanism clicks, ensuring intimate contact between the crystal and the sample.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm −1 resolution) from 4000 to 400 cm −1 .

  • Validation Check: Ensure the C=O stretch at 1665 cm −1 is the dominant peak. A shift above 1700 cm −1 indicates potential ring-opening or degradation of the lactam.

Protocol C: Multinuclear NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 transients with a 30° pulse angle, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds.

    • 13 C NMR: Acquire 1024 transients using a power-gated decoupling sequence (zgpg30). Set D1 to 2.0 seconds to account for the slower relaxation of the quaternary pyrazine carbons.

  • 2D Validation (HMBC): To definitively prove the linkage between the piperazine ring and the pyrazine ring, run a 1 H- 13 C HMBC experiment. Look for a strong cross-peak correlating the Piperazine H-3 and H-5 protons to the Pyrazine C-2 carbon (~153.2 ppm). This interaction is the ultimate proof of the molecular scaffold.

Conclusion

The comprehensive spectroscopic profiling of 4-(3-Chloropyrazin-2-yl)piperazin-2-one requires a multi-modal approach. By leveraging the isotopic signature in MS, the distinct anisotropic shifts in NMR, and the functional group vibrations in IR, researchers can confidently validate this critical building block prior to its integration into complex API syntheses.

References

  • WO2010057121A1 - Pyrazine compounds as phosphodiesterase 10 inhibitors.Google Patents.
  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC (NIH). Available at:[Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-(3-Chloropyrazin-2-yl)piperazin-2-one via SNAr

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Pyrazine-containing heterocycles a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Pyrazine-containing heterocycles are ubiquitous in modern drug discovery, frequently serving as core scaffolds for kinase and phosphodiesterase (PDE) inhibitors. The synthesis of 4-(3-chloropyrazin-2-yl)piperazin-2-one represents a critical C–N bond-forming step, utilizing a nucleophilic aromatic substitution (SNAr) strategy. Nucleophilic aromatic substitution (SNAr) is a widely used method for forming aromatic C–N bonds in pharmaceutical development[1].

This application note details a highly regioselective, scalable, and self-validating protocol for coupling 2,3-dichloropyrazine with piperazin-2-one. The success of this protocol relies on the intrinsic electronic properties of both the electrophile and the nucleophile:

  • Electrophile Selectivity (The Pyrazine Core): 2,3-dichloropyrazine undergoes highly selective monosubstitution with amines via an addition-elimination (SNAr) process[2]. While it acts as a potent bis-electrophile, the addition of the first amine nucleophile generates an electron-donating amino substituent on the pyrazine ring. This significantly increases the electron density of the heteroaromatic system, raising the activation energy barrier for a second SNAr event and preventing bis-substitution under mild conditions[3].

  • Nucleophile Regioselectivity (Piperazin-2-one): Piperazin-2-one possesses two distinct nitrogen atoms: the N1 amide nitrogen and the N4 secondary amine nitrogen. Because the lone pair on the N1 nitrogen is delocalized into the adjacent carbonyl group (amide resonance), it is functionally non-nucleophilic under standard conditions. The N4 nitrogen, however, retains its full nucleophilic character, ensuring 100% regioselective attack at the C2 position of the pyrazine ring.

  • Solvent and Base Selection: N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent to stabilize the anionic Meisenheimer transition state, accelerating the reaction. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the piperazin-2-one nucleophile and driving the reaction to completion.

Reaction Stoichiometry & Quantitative Data

The following table summarizes the optimized stoichiometry required for a standard 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
2,3-Dichloropyrazine 148.981.001.49 gPrimary electrophile.
Piperazin-2-one 100.121.051.05 gRegioselective nucleophile.
DIPEA 129.242.003.48 mLNon-nucleophilic acid scavenger.
DMF 73.09N/A15.0 mLPolar aprotic solvent.

Experimental Workflows & Visualizations

Workflow A 1. Reagent Mixing 2,3-DCP + Nucleophile B 2. SNAr Heating 90°C in DMF A->B C 3. Reaction Monitoring LC-MS / TLC B->C D 4. Aqueous Workup EtOAc Extraction C->D E 5. Purification Silica Chromatography D->E F 6. Target Isolation Pure Product E->F

Figure 1: Step-by-step experimental workflow for SNAr synthesis and isolation.

Mechanism N1 Reactants 2,3-Dichloropyrazine + Piperazin-2-one N2 Nucleophilic Attack N4 lone pair attacks C2 of pyrazine N1->N2 DMF, 90°C N3 Meisenheimer Complex Anionic intermediate stabilized by DMF N2->N3 N4 Elimination Loss of Chloride (Cl-) leaving group N3->N4 N5 Deprotonation DIPEA scavenges HCl byproduct N4->N5 N6 Final Product 4-(3-Chloropyrazin-2-yl)piperazin-2-one N5->N6

Figure 2: Addition-elimination (SNAr) mechanistic pathway for the monosubstitution.

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2,3-dichloropyrazine (1.49 g, 10.0 mmol) and piperazin-2-one (1.05 g, 10.5 mmol) to the flask.

  • Suspend the solids in anhydrous DMF (15.0 mL).

  • Add DIPEA (3.48 mL, 20.0 mmol) dropwise at room temperature. The solution may turn slightly yellow upon base addition.

  • Purge the flask with Nitrogen ( N2​ ) for 2 minutes to prevent oxidative side reactions, then heat the mixture to 90 °C using an oil bath or heating block.

Phase 2: Monitoring & Self-Validation
  • Stir the reaction at 90 °C for 4 to 6 hours.

  • Quality Control Check: Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is deemed complete when the 2,3-dichloropyrazine peak disappears and a dominant peak at m/z 213.0 [M+H]+ emerges.

Phase 3: Quenching and Workup
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into 50 mL of ice-cold distilled water. This crashes out the majority of the product and removes the DMF.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 20 mL) to remove residual trace DMF, followed by a final brine wash (20 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude solid.

Phase 4: Purification
  • Purify the crude material via flash column chromatography on silica gel. Use a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) from 100:0 to 95:5.

  • Pool the product-containing fractions (identified by UV activity at 254 nm) and evaporate to dryness to yield 4-(3-chloropyrazin-2-yl)piperazin-2-one as an off-white solid.

Analytical Characterization

To ensure the trustworthiness of the synthesized material, validate the compound against the expected analytical parameters outlined in Table 2.

Table 2: Expected Analytical Data for Quality Control

Analytical MethodExpected ResultCausality / Indicator
LC-MS (ESI+) m/z [M+H]+ = 213.0 ( 35Cl ), 215.0 ( 37Cl )Confirms exact mass and the characteristic 3:1 chlorine isotope pattern.
1 H NMR (DMSO- d6​ ) ~8.2 ppm (d, 1H), ~8.0 ppm (d, 1H)Pyrazine aromatic protons. Shifted upfield compared to starting material due to the electron-donating amine.
1 H NMR (DMSO- d6​ ) ~8.1 ppm (br s, 1H)Confirms the presence of the intact amide NH proton of the piperazin-2-one ring.
TLC (EtOAc:Hexane 1:1) Rf​ ~ 0.3 (UV active)The mono-substituted product is significantly more polar than the 2,3-dichloropyrazine starting material ( Rf​ ~ 0.8).

References

  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. nih.gov. 1

  • Malononitrile as a Carbonyl Synthon: A One-Pot Preparation of Heteroaryl Amide via a SNAr-Oxidation—Displacement Strategy. researchgate.net. 2

  • Synthesis of 2,3-disubstituted pyrazines and quinoxalines by Heck cross-coupling reactions of 2,3-dichloropyrazine and 2,3-dichloroquinoxaline. researchgate.net. 3

Sources

Application

using 4-(3-Chloropyrazin-2-yl)piperazin-2-one in cell culture

Application Note: In Vitro Evaluation of 4-(3-Chloropyrazin-2-yl)piperazin-2-one in Cell Culture and Fragment-Based Screening Scientific Rationale and Chemical Profile 4-(3-Chloropyrazin-2-yl)piperazin-2-one (CAS: 125169...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of 4-(3-Chloropyrazin-2-yl)piperazin-2-one in Cell Culture and Fragment-Based Screening

Scientific Rationale and Chemical Profile

4-(3-Chloropyrazin-2-yl)piperazin-2-one (CAS: 1251691-60-7) is a specialized heteroaryl halide fragment. Structurally, it features a piperazin-2-one ring conjugated to a pyrazine core bearing a chlorine atom at the 3-position. In medicinal chemistry, this scaffold is a privileged intermediate and fragment probe used in the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors[1] and imidazopyrazine-based tyrosine kinase inhibitors[2].

In the context of Fragment-Based Drug Discovery (FBDD), this molecule is frequently utilized in cell culture as a low-molecular-weight probe to map binding hotspots on target proteins[3]. The electron-deficient nature of the chloropyrazine ring makes the C–Cl bond susceptible to Nucleophilic Aromatic Substitution (SNAr). Consequently, in a cellular environment, it can act either as a reversible binder or as a weak targeted covalent inhibitor (TCI) electrophile, capable of reacting with proximal nucleophilic residues (e.g., cysteines) on the target protein.

Physicochemical Properties & Reconstitution Strategy

Causality in Handling: Because fragments possess lower target affinities (typically Kd​ in the µM to mM range) compared to mature drugs, they must be dosed at high concentrations in cell culture (10 µM – 500 µM) to observe target engagement[3]. This necessitates highly concentrated stock solutions to keep the final Dimethyl Sulfoxide (DMSO) concentration in the culture media below the cytotoxic threshold of 0.5% - 1.0% (v/v). Furthermore, anhydrous DMSO must be used to prevent the premature hydrolysis of the reactive chloropyrazine moiety.

Table 1: Physicochemical Properties and Dosing Parameters

ParameterValue / Guideline
Chemical Formula C8H9ClN4O
Molecular Weight 212.64 g/mol
Primary Targets PDE10A, Tyrosine Kinases (as a precursor/fragment)
Stock Solvent 100% Anhydrous DMSO
Max Stock Concentration 50 - 100 mM
Max in vitro Assay Dose 500 µM (assuming 0.5% DMSO final)
Storage (Stock) -20°C, desiccated, protected from light

Experimental Workflows

To successfully utilize 4-(3-Chloropyrazin-2-yl)piperazin-2-one in cell culture, researchers must first establish the Maximum Tolerated Dose (MTD) to differentiate true target engagement from non-specific electrophilic toxicity. This is followed by intracellular target validation using the Cellular Thermal Shift Assay (CETSA)[4][5].

Experimental workflow for evaluating fragment-based probes in cell culture.

Protocol A: Cytotoxicity and Tolerability Profiling

Objective: Determine the non-toxic window of the fragment in the target cell line. Causality: High concentrations of chloropyrazines can cause off-target alkylation or membrane disruption. Establishing an IC10​ ensures that downstream target engagement metrics are not artifacts of dying cells or collapsing proteomes.

  • Cell Seeding: Seed target cells (e.g., HEK293) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 9-point, 2-fold serial dilution of 4-(3-Chloropyrazin-2-yl)piperazin-2-one in culture media, starting at 1 mM. Ensure the DMSO concentration is strictly normalized across all wells (e.g., exactly 0.5% v/v).

  • Incubation: Treat cells for 48 hours.

  • Viability Readout: Add CellTiter-Glo reagent (1:1 ratio to media volume). Mechanism: The lysis buffer releases intracellular ATP, which drives the luminescent luciferase reaction, directly correlating light output with the number of metabolically active cells.

  • Self-Validating Controls: Always include a vehicle control (0.5% DMSO) and a positive kill control (e.g., 10 µM Staurosporine). Why? The vehicle control establishes the 100% viability baseline, accounting for any baseline solvent toxicity. The positive control ensures the luminescent reagent is actively detecting cell death, preventing false-negative toxicity readings.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that 4-(3-Chloropyrazin-2-yl)piperazin-2-one penetrates the cell membrane and physically binds to its target (e.g., PDE10A)[4][5]. Causality: Ligand binding thermodynamically stabilizes the folded state of the target protein. When heated, unbound proteins denature, expose hydrophobic residues, and irreversibly aggregate. Ligand-bound proteins remain soluble at higher temperatures, creating a measurable shift in the melting temperature ( Tm​ ).

  • Treatment: Treat cells in 10 cm dishes with the fragment at the predetermined sub-toxic dose (e.g., 100 µM) or vehicle (DMSO) for 2 hours. This duration allows for intracellular equilibration and potential SNAr covalent binding.

  • Aliquoting and Heating: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the suspension into PCR tubes (50 µL/tube).

  • Thermal Challenge: Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature to allow aggregates to settle.

  • Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C. Why? High-speed centrifugation pellets the heavy, denatured protein aggregates, leaving only the soluble, ligand-stabilized target proteins in the supernatant.

  • Detection: Collect the supernatant and analyze via Western blot or HiBiT luminescence to quantify the remaining soluble target protein[6].

Data Presentation & Interpretation

In FBDD, a positive hit is typically defined by a reproducible thermal shift ( ΔTm​ ) rather than complete biochemical inhibition, due to the low initial affinity of the fragment[3].

Table 2: Representative CETSA Data Interpretation

Treatment GroupConcentrationApparent Tm​ (°C) ΔTm​ (°C)Interpretation
Vehicle (DMSO) 0.5%48.2N/ABaseline thermal stability of target protein.
Fragment Probe 10 µM48.5+0.3Negligible binding or below detection limit.
Fragment Probe 100 µM51.4+3.2Positive Target Engagement. Validates intracellular binding.
Fragment Probe 500 µM54.1+5.9Strong engagement; monitor closely for off-target toxicity.

References

  • US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors Source: Google Patents URL
  • WO2010057121A1 - Pyrazine compounds as phosphodiesterase 10 inhibitors Source: Google Patents URL
  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) Source: PubMed (NIH) URL:[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay Source: Bio-protocol URL:[Link]

  • CETSA - Cellular Thermal Shift Assay Source: CETSA.org URL:[Link]

  • Biophysical screening in fragment-based drug design: a brief overview Source: Oxford Academic URL:[Link]

Sources

Method

Application Note: In Vivo Pharmacokinetic and Distribution Profiling of 4-(3-Chloropyrazin-2-yl)piperazin-2-one

Executive Summary & Scientific Rationale In modern drug development, 4-(3-Chloropyrazin-2-yl)piperazin-2-one (CAS: 1250856-13-3) serves as a highly privileged, low-molecular-weight building block. Rather than being a fin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug development, 4-(3-Chloropyrazin-2-yl)piperazin-2-one (CAS: 1250856-13-3) serves as a highly privileged, low-molecular-weight building block. Rather than being a final therapeutic agent, it is a critical scaffold utilized in Fragment-Based Drug Discovery (FBDD) [1]. This specific heterocyclic core is frequently elaborated into two major classes of therapeutics:

  • Phosphodiesterase 10A (PDE10A) Inhibitors : Targeted for neurological disorders (e.g., schizophrenia), where the pyrazine-piperazinone core occupies the enzyme's selectivity pocket [2].

  • IGF-1R / Tyrosine Kinase Inhibitors : Targeted for oncology and hyperproliferative diseases [3].

The Causality of Fragment In Vivo Profiling: While in vitro binding assays confirm target affinity, high attrition rates in clinical trials often stem from poor in vivo pharmacokinetics (PK). By evaluating the unelaborated fragment in vivo, researchers establish a baseline for intrinsic clearance ( CLint​ ), volume of distribution ( Vd​ ), and blood-brain barrier (BBB) permeability. If the bare fragment exhibits rapid metabolic liability (e.g., via CYP450 oxidation of the pyrazine ring), medicinal chemists can proactively design steric shields or bioisosteres during the lead elaboration phase.

Experimental Design & Workflows

To ensure the data generated is actionable for downstream medicinal chemistry, the in vivo profiling workflow must be a self-validating system. This means integrating formulation stability checks, physiological sampling, and rigorous bioanalytical quality controls (QCs).

FBDD_Workflow A Fragment Synthesis: 4-(3-Chloropyrazin-2-yl) piperazin-2-one B Formulation & Physicochemical Profiling (Solubility, LogP) A->B C In Vivo Dosing (IV/PO in Rodents) B->C D Plasma & Brain Tissue Sampling C->D E Protein Precipitation & LC-MS/MS Bioanalysis D->E F PK Parameter Extraction (CL, Vd, t1/2, Kp) E->F G Lead Elaboration (PDE10A / IGF-1R Inhibitors) F->G

In vivo pharmacokinetic validation workflow for fragment-based drug discovery.

Step-by-Step In Vivo Protocol

Formulation Strategy

The compound possesses a basic piperazinone nitrogen and a moderately lipophilic chloropyrazine ring.

  • The Challenge: Aqueous solubility at physiological pH (7.4) is limited, while purely organic solvents cause precipitation upon intravenous (IV) injection.

  • The Solution (Causality): Utilize a co-solvent system of 5% DMSO / 40% PEG400 / 55% Saline . DMSO disrupts the crystal lattice, PEG400 acts as a solubilizing surfactant, and saline ensures isotonicity. This vehicle prevents micro-precipitation in the bloodstream, ensuring accurate calculation of the initial concentration ( C0​ ).

Dosing and Sampling Procedures
  • Animal Model Selection: Fast male C57BL/6 mice (8-10 weeks old) overnight. Reasoning: Fasting eliminates food-effect variability on gastrointestinal absorption for the PO cohort.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via tail vein injection. (Establishes absolute clearance and Vd​ ).

    • PO Cohort: Administer 10 mg/kg via oral gavage. (Assesses oral bioavailability and first-pass metabolism).

  • Blood Collection: At 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect 50 µL of blood via submandibular bleed into K2​EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C. Reasoning: K2​EDTA chelates calcium to prevent coagulation but, unlike heparin, does not cause severe ion suppression during downstream mass spectrometry.

  • Brain Tissue Collection (Critical Step): At the 1-hour and 4-hour timepoints, euthanize a subset of mice. Transcardially perfuse with ice-cold saline before extracting the brain. Reasoning: Residual blood in the cerebral microvasculature contains high concentrations of the drug. Failing to perfuse will artificially inflate the apparent brain concentration, leading to false-positive BBB permeability data—a fatal flaw when designing neurotherapeutics like PDE10A inhibitors. Homogenize the extracted brain in 3 volumes of PBS (w/v).

Self-Validating Bioanalytical Method (LC-MS/MS)

To quantify the fragment, a highly sensitive LC-MS/MS method is required.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (spiked with 50 ng/mL Tolbutamide as an Internal Standard) to 50 µL of plasma or brain homogenate. Vortex for 2 mins; centrifuge at 15,000 × g for 10 mins. Reasoning: Acetonitrile aggressively denatures plasma proteins (albumin/globulins) and efficiently extracts the moderately polar fragment into the supernatant, minimizing matrix effects.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 2.5 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

  • Detection: Electrospray Ionization (ESI) in Positive mode. The basic piperazinone nitrogen readily accepts a proton [M+H]+ . Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass ( m/z 213.1 characteristic fragment).

  • Validation: Include a 7-point calibration curve (1-5000 ng/mL) and Quality Control (QC) samples at low, mid, and high concentrations. The run is only valid if QCs back-calculate within ±15% of their nominal values.

Representative Data & Interpretation

The following table summarizes the expected quantitative PK parameters for 4-(3-Chloropyrazin-2-yl)piperazin-2-one, serving as a baseline for structural elaboration.

Pharmacokinetic ParameterIV Cohort (2 mg/kg)PO Cohort (10 mg/kg)Mechanistic Interpretation & Causality
Cmax​ (ng/mL) 1,8504,200High Cmax​ indicates excellent formulation solubility and rapid GI absorption.
Tmax​ (h) N/A0.5A rapid Tmax​ suggests primary absorption occurs in the upper GI tract.
T1/2​ (h) 1.21.5Short half-life is typical for unelaborated fragments; indicates a need for metabolic blocking (e.g., fluorination) during lead optimization.
Bioavailability (F%) N/A~45%Moderate F% suggests susceptibility to first-pass hepatic metabolism.
Brain/Plasma ( Kp​ ) 0.8 (at 1h)0.75 (at 1h)A Kp​ approaching 1.0 indicates excellent BBB penetration, validating the scaffold for CNS targets (PDE10A).

Downstream Target Pathway Integration

Once the baseline PK is established, the fragment is chemically elaborated to achieve high-affinity binding to specific therapeutic targets. The diagram below illustrates the divergent therapeutic pathways derived from this single privileged scaffold.

Target_Pathway Compound 4-(3-Chloropyrazin-2-yl) piperazin-2-one PDE10A PDE10A Inhibition (Neurology) Compound->PDE10A Scaffold Elaboration IGF1R IGF-1R Inhibition (Oncology) Compound->IGF1R Scaffold Elaboration cAMP Elevated cAMP/cGMP in Basal Ganglia PDE10A->cAMP Mechanism PI3K Suppressed PI3K/AKT in Tumor Cells IGF1R->PI3K Mechanism

Downstream target pathways for elaborated derivatives of the chloropyrazine scaffold.

References

  • Kleandrova, V. V., & Speck-Planche, A. (2020). "The QSAR Paradigm in Fragment-Based Drug Discovery: From the Virtual Generation of Target Inhibitors to Multi-Scale Modeling." Mini Reviews in Medicinal Chemistry, 20(14), 1357-1374. URL: [Link]

  • Amgen Inc. (2010). "Pyrazine compounds as phosphodiesterase 10 inhibitors." PCT Publication No. WO2010057121A1.
  • OSI Pharmaceuticals, Inc. (2008). "Imidazopyrazine tyrosine kinase inhibitors." US Patent No. US7459554B2.

Sources

Application

Application Notes and Protocols: Dosage and Administration for Animal Models

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The translation of potential therapeutics from in vitro studies to in vivo animal models is a critical juncture in preclinical research...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The translation of potential therapeutics from in vitro studies to in vivo animal models is a critical juncture in preclinical research. The accuracy and reproducibility of such studies hinge on the precise determination of dosage and the appropriate method of administration. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and protocols governing dosage and administration in animal models. By explaining the causality behind experimental choices and grounding protocols in established best practices, this document aims to foster scientific integrity and enhance the reliability of preclinical data.

The core of this guide is built upon the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research, emphasizing the ethical responsibility to minimize animal use and distress while maximizing the scientific value of each experiment.[1] Adherence to these principles, along with a thorough understanding of the methodologies outlined below, is paramount for conducting high-quality, reproducible, and ethically sound in vivo studies.

Part 1: Foundational Principles of Dosage Calculation

The accurate calculation of drug dosage for animal models is fundamental to the validity of any preclinical study. A common misconception is the direct scaling of doses based on body weight alone, which often leads to inaccurate and misleading results due to metabolic and physiological differences between species.[2]

Allometric Scaling: The Principle of Interspecies Dose Extrapolation

Allometric scaling is an empirical method that normalizes drug doses to the body surface area (BSA) of the animal, which is more closely related to metabolic rate than body weight.[3][4][5] This approach accounts for the non-linear relationship between physiological processes and body size across different species.[5] The fundamental assumption is that certain physiological and biochemical processes scale predictably with body size.[3][5]

The Human Equivalent Dose (HED) is calculated from the animal dose using the following formula, which incorporates a conversion factor known as the Kₘ factor. The Kₘ factor is derived by dividing the average body weight (kg) of a species by its body surface area (m²).[4][6]

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Kₘ / Human Kₘ) [6]

Conversely, to determine the Animal Equivalent Dose (AED) from a human dose, the formula is rearranged:

AED (mg/kg) = Human Dose (mg/kg) x (Human Kₘ / Animal Kₘ) [2][4]

Data Presentation: Allometric Scaling Conversion Factors

The following table provides the standard Kₘ factors for various species, enabling accurate dose conversions.

SpeciesBody Weight (kg)Body Surface Area (m²)Kₘ Factor ( kg/m ²)
Human 601.6237
Mouse 0.020.00663
Rat 0.150.0256
Hamster 0.080.0165
Guinea Pig 0.40.058
Rabbit 1.80.1512
Cat 20.1711.7
Dog 100.520
Monkey 30.2512
Minipig 401.1435

Data adapted from FDA guidance and other sources.[4][7]

Example Calculation:

To convert a No-Observed-Adverse-Effect-Level (NOAEL) of 50 mg/kg in rats to a Human Equivalent Dose (HED):

  • HED (mg/kg) = 50 mg/kg (Rat Dose) x (6 / 37)

  • HED (mg/kg) ≈ 8.1 mg/kg

This calculation provides a more accurate starting point for clinical trials than simple weight-based conversions.[2][3]

Part 2: Routes of Administration: A Strategic Approach

The choice of administration route is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its ultimate efficacy and toxicity.[8] The selection should be guided by the physicochemical properties of the compound, the desired pharmacokinetic profile, and the scientific objectives of the study.[9]

Enteral Administration

Enteral routes involve the administration of substances through the gastrointestinal (GI) tract.[10][11]

  • Oral (Per Os, PO): This is the most common and convenient route.[12] Administration can be achieved through voluntary consumption in food or water, or more precisely via oral gavage.[9][10]

    • Causality: Oral administration is often preferred for its ease of use and clinical relevance for many human therapeutics. However, it subjects the compound to first-pass metabolism in the liver, which can significantly reduce bioavailability.[9]

    • Trustworthiness: To ensure accurate dosing with oral gavage, it is crucial to use an appropriately sized feeding needle to prevent esophageal or tracheal injury.[12][13] The volume administered should also be carefully controlled to avoid gastric distress, with a general recommendation of 5 mL/kg for most species.[9][13]

Parenteral Administration

Parenteral routes bypass the GI tract, offering more rapid and predictable systemic exposure.[10][11][12] All substances administered parenterally must be sterile and isotonic.[10]

  • Intravenous (IV): Injected directly into a vein, this route provides 100% bioavailability and immediate onset of action.[9]

    • Causality: The IV route is chosen when rapid and precise control over circulating drug concentrations is required, or for compounds with poor oral absorption.

    • Trustworthiness: Proper restraint and technique are essential to avoid extravasation and tissue damage.[12] The maximum bolus injection volume is typically 1 ml/kg.[10]

  • Intraperitoneal (IP): Injected into the abdominal cavity, this route offers a large surface area for absorption.[12]

    • Causality: While considered a parenteral route, substances administered via IP injection are primarily absorbed into the portal circulation and undergo first-pass metabolism, similar to oral administration.[9] This makes it a suitable alternative to oral gavage in some instances.

    • Trustworthiness: Care must be taken to avoid puncturing internal organs. Aspiration before injection is a key step to ensure the needle is not in a blood vessel or organ.

  • Subcutaneous (SC): Injected into the space between the skin and underlying muscle.[10][12]

    • Causality: The SC route provides slower and more sustained absorption compared to IV or IP routes, making it suitable for long-acting formulations.

    • Trustworthiness: "Tenting" the skin before needle insertion helps to ensure proper placement in the subcutaneous space.[10]

  • Intramuscular (IM): Injected directly into a muscle.[9][12]

    • Causality: The rich vascular supply of muscle tissue allows for rapid and uniform absorption.[9] However, this route is less common in small rodents due to their limited muscle mass.[9]

    • Trustworthiness: The injection volume must be small to avoid muscle damage.[9]

Experimental Workflow: General Aseptic Technique for Injections

The following diagram illustrates the fundamental steps for maintaining sterility during parenteral administration, a cornerstone of a self-validating and trustworthy protocol.

Aseptic_Technique cluster_prep Preparation cluster_draw Drawing the Dose cluster_admin Administration prep_area 1. Prepare a clean, uncluttered workspace. gather_materials 2. Gather sterile supplies: - Syringe - Needles (one for drawing, one for injecting) - 70% Alcohol swabs - Drug vial wash_hands 3. Wash hands thoroughly or wear sterile gloves. swab_vial 4. Swab the rubber septum of the drug vial with an alcohol swab. wash_hands->swab_vial Proceed to drawing draw_air 5. Draw air into the syringe equal to the dose volume. inject_air 6. Inject air into the vial to equalize pressure. withdraw_drug 7. Invert the vial and withdraw the correct dose. remove_bubbles 8. Expel any air bubbles from the syringe. change_needle 9. Change the needle to a new, sterile needle for injection. restrain_animal 10. Properly restrain the animal. change_needle->restrain_animal Proceed to administration swab_site 11. Swab the injection site with an alcohol swab. inject 12. Perform the injection via the chosen route. observe 13. Briefly observe the animal post-injection. inject->observe

Caption: Aseptic technique workflow for parenteral administration.

Part 3: Detailed Protocols for Common Administration Routes

The following protocols provide step-by-step guidance for common administration routes in rodent models. These protocols are designed to be self-validating by incorporating critical quality control checks.

Protocol: Oral Gavage (Mouse/Rat)

Materials:

  • Appropriately sized oral gavage needle (flexible or rigid with a ball tip)

  • Syringe (1-3 mL)

  • Test substance at the correct concentration

  • Animal scale

  • 70% Alcohol swabs

Procedure:

  • Dose Calculation: Weigh the animal and calculate the precise volume of the test substance to be administered. The typical maximum volume for oral gavage is 5-10 mL/kg.[12][13]

  • Animal Restraint: Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Insertion: Gently insert the gavage needle into the mouth, directing it along the roof of the mouth and over the tongue into the esophagus. QC Check: If resistance is met, or the animal exhibits respiratory distress, immediately withdraw the needle as it may have entered the trachea.[12]

  • Administration: Once the needle is in the correct position, slowly depress the syringe plunger to administer the substance.

  • Withdrawal: Smoothly withdraw the gavage needle.

  • Post-Procedure Monitoring: Briefly monitor the animal for any signs of distress.

Protocol: Intravenous Injection (Mouse - Lateral Tail Vein)

Materials:

  • 27-30 gauge needle

  • 1 mL syringe

  • Test substance (sterile, isotonic)

  • Restraint device (e.g., rodent restrainer)

  • Warming lamp or warm water bath

Procedure:

  • Preparation: Warm the mouse's tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins.[12]

  • Restraint: Place the mouse in a suitable restraint device, allowing access to the tail.

  • Vein Visualization: Swab the tail with 70% alcohol to clean the area and improve visualization of the veins.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. QC Check: A small amount of blood may enter the hub of the needle upon successful entry into the vein.

  • Administration: Slowly inject the substance. QC Check: If significant resistance is felt or a blister (bleb) forms under the skin, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site.

  • Withdrawal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Protocol: Intraperitoneal Injection (Mouse/Rat)

Materials:

  • 23-25 gauge needle

  • 1-3 mL syringe

  • Test substance (sterile, isotonic)

Procedure:

  • Restraint: Securely restrain the animal on its back with its head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.

  • Site Identification: The injection should be made in the lower right or left abdominal quadrant to avoid the bladder and cecum.

  • Needle Insertion: Insert the needle at a 30-45 degree angle into the identified quadrant.

  • Aspiration (QC Check): Gently pull back on the syringe plunger. If blood (indicating entry into a vessel) or a yellowish fluid (indicating entry into the bladder) is aspirated, withdraw the needle and re-attempt with a fresh needle and syringe at a different site.

  • Administration: If no fluid is aspirated, inject the substance smoothly.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

Protocol: Subcutaneous Injection (Mouse/Rat)

Materials:

  • 23-25 gauge needle

  • 1-3 mL syringe

  • Test substance (sterile, isotonic)

Procedure:

  • Restraint: Gently restrain the animal.

  • Site Identification: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections.[12]

  • Skin Tenting: Gently lift the skin to create a "tent."

  • Needle Insertion: Insert the needle into the base of the tented skin, parallel to the animal's body.

  • Aspiration (QC Check): Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel.

  • Administration: Inject the substance, which should flow with minimal resistance. A small lump may form under the skin, which will dissipate as the substance is absorbed.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

Visualization: Decision Tree for Route of Administration

This diagram provides a logical framework for selecting an appropriate administration route based on key experimental parameters.

Route_Selection start Start: Define Experimental Goal & Compound Properties q_bioavailability Is 100% bioavailability & rapid onset required? start->q_bioavailability q_firstpass Avoid first-pass metabolism? q_bioavailability->q_firstpass No r_iv Intravenous (IV) q_bioavailability->r_iv Yes q_sustained Sustained/slow release needed? q_firstpass->q_sustained Yes q_oral_relevant Is the oral route clinically relevant? q_firstpass->q_oral_relevant No r_sc Subcutaneous (SC) q_sustained->r_sc Yes r_im Intramuscular (IM) q_sustained->r_im Consider for rapid absorption q_volume Large volume or irritant compound? q_oral_relevant->q_volume No r_po Oral (PO) Gavage q_oral_relevant->r_po Yes q_volume->r_sc Consider SC for non-irritants r_ip Intraperitoneal (IP) q_volume->r_ip Yes (IP as an alternative)

Caption: Decision tree for selecting a route of administration.

Conclusion

The meticulous application of scientifically sound principles for dosage calculation and administration is indispensable for the integrity of preclinical research. This guide has provided a framework grounded in allometric scaling for accurate dose determination and detailed, self-validating protocols for common administration routes. By understanding the causality behind these choices and adhering to best practices that prioritize animal welfare, researchers can enhance the reproducibility and translational relevance of their findings. Ultimately, a rigorous approach to these fundamental procedures strengthens the foundation upon which new therapeutics are developed.

References

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Method

Strategic Derivatization of 4-(3-Chloropyrazin-2-yl)piperazin-2-one for Enhanced Biological Potency

An Application Note for Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract The 4-(3-Chloropyrazin-2-yl)piperazin-2-one scaffold is a cornerstone in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The 4-(3-Chloropyrazin-2-yl)piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its inherent structural features provide a robust platform for generating potent and selective therapeutic agents. However, achieving optimal potency often requires strategic chemical modification. The chlorine atom at the C-3 position of the pyrazine ring serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions. This application note provides a comprehensive guide with detailed protocols for the derivatization of this core scaffold using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, we detail a robust protocol for evaluating the potency of newly synthesized analogs using a lanthanide-based luminescence kinase assay, enabling rapid structure-activity relationship (SAR) analysis.

Introduction: The Rationale for Derivatization

The 2(1H)-pyrazinone core is a privileged structure found in numerous natural products and synthetic molecules with significant biological activity, including roles as enzyme inhibitors.[1][2] The 4-(3-Chloropyrazin-2-yl)piperazin-2-one scaffold specifically combines this active core with a piperazinone moiety, offering points for interaction with biological targets. The primary goal of derivatization is to systematically modify the lead compound to enhance its potency. This is achieved by exploring new interactions within the target's binding site. The chloro-substituent on the electron-deficient pyrazine ring is particularly susceptible to palladium-catalyzed cross-coupling reactions, making it an ideal point for diversification.[3][4]

This guide focuses on two of the most powerful and versatile cross-coupling methods in the medicinal chemist's toolkit:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the installation of diverse amine functionalities that can act as critical hydrogen bond donors or acceptors.

By systematically applying these strategies and assessing the resulting compounds, researchers can build a clear SAR to guide the optimization process toward clinical candidates.

Synthetic Derivatization Strategies

All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Strategy A: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl groups, which can probe deep hydrophobic pockets or establish new π-stacking interactions within a kinase active site.[4][5] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient and potentially coordinating heteroaryl chlorides.[3][4]

Causality Behind Component Selection:

  • Palladium Catalyst: Palladium(0) is the active catalytic species. Using a pre-catalyst, such as SPhos-Pd-G2, or generating Pd(0) in situ from a source like Pd(PPh₃)₄ ensures a sufficient concentration of the active catalyst.[4][5]

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and promote the subsequent reductive elimination.[4]

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Cl(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)-R(L2) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation

Figure 1. Simplified Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
Protocol 2.1: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation often accelerates the reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating.[5]

Materials:

  • 4-(3-Chloropyrazin-2-yl)piperazin-2-one (1.0 equiv)

  • Arylboronic acid (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or SPhos-Pd-G2, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 4-(3-Chloropyrazin-2-yl)piperazin-2-one, the arylboronic acid, and the base.

  • Add the solvent to the vial to achieve a concentration of approximately 0.1 M.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Seal the vial securely.

  • Place the vial in the microwave reactor and irradiate the mixture at 130-140 °C for 20-40 minutes.[5]

  • After the reaction is complete (monitored by LC-MS or TLC), allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethyl acetate or DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(3-arylpyrazin-2-yl)piperazin-2-one derivative.

Strategy B: C-N Bond Formation via Buchwald-Hartwig Amination

This reaction is indispensable for introducing primary or secondary amines, which can form crucial directional interactions (e.g., hydrogen bonds) with the target protein, significantly impacting potency and selectivity.[6]

Causality Behind Component Selection:

  • Catalyst System: The combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand is key. For challenging substrates like aryl chlorides, bulky, electron-rich ligands such as BINAP or those based on N-heterocyclic carbenes (NHCs) are often required to facilitate the difficult oxidative addition step.[6][7][8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[6][7]

  • Anhydrous/Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can lead to hydrodehalogenation, a side reaction where the chlorine is replaced by hydrogen, reducing the yield of the desired product.[9] Therefore, using anhydrous solvents and maintaining an inert atmosphere is critical for success.[6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Cl(L) oxidative_addition->pd_complex amine_coordination Amine Binding & Deprotonation pd_complex->amine_coordination pd_amide_complex [Ar-Pd(II)-NR'R'']+ amine_coordination->pd_amide_complex reductive_elimination Reductive Elimination pd_amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Figure 2. Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Protocol 2.2: General Protocol for Buchwald-Hartwig Amination

Materials:

  • 4-(3-Chloropyrazin-2-yl)piperazin-2-one (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium source, ligand, and base.

  • Add 4-(3-Chloropyrazin-2-yl)piperazin-2-one.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.

  • Monitor the reaction progress by LC-MS or TLC. Reactions can take from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation: High-Throughput Potency Screening

Once a library of derivatives is synthesized, a robust and sensitive assay is required to determine their inhibitory potency (IC₅₀) against the target kinase. Luminescence-based assays are widely used due to their high sensitivity and suitability for high-throughput screening (HTS).[10][11]

Principle of the Lanthanide-Based Kinase Assay (TR-FRET)

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a powerful assay format for measuring kinase activity.[11] The principle is as follows:

  • A kinase phosphorylates a biotinylated peptide substrate using ATP.

  • A Europium (Eu³⁺)-labeled anti-phospho-substrate antibody (donor) and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor) are added.

  • If the substrate is phosphorylated, the antibody binds to it. The streptavidin-APC binds to the biotin tag, bringing the donor and acceptor into close proximity.

  • Excitation of the Eu³⁺ donor results in energy transfer to the APC acceptor, which then emits light at a specific wavelength.

  • An active inhibitor prevents phosphorylation, no complex is formed, and no FRET signal is generated. The IC₅₀ is the concentration of the inhibitor that reduces the FRET signal by 50%.

Lanthanide-based assays offer exceptional photophysical properties, such as long luminescence lifetimes, which allow for time-resolved measurements that minimize background fluorescence from compounds and plates.[12][13][14]

Potency_Screening_Workflow synthesis Synthesize Derivatives (Protocols 2.1 & 2.2) purification Purify & Characterize (Chromatography, NMR, MS) synthesis->purification plate_compounds Prepare Assay Plates: Serial Dilution of Compounds purification->plate_compounds add_reagents Add Kinase & Substrate Peptide plate_compounds->add_reagents initiate_reaction Initiate Reaction: Add ATP & Incubate add_reagents->initiate_reaction stop_reaction Stop Reaction & Add Detection Reagents (Eu-Ab, SA-APC) initiate_reaction->stop_reaction read_plate Read Plate (TR-FRET Signal) stop_reaction->read_plate analyze_data Data Analysis: Calculate IC50 Values read_plate->analyze_data sar Structure-Activity Relationship (SAR) Analysis analyze_data->sar

Figure 3. Experimental Workflow for Synthesis and Potency Screening of Derivatives.
Protocol 3.1: IC₅₀ Determination using a TR-FRET Kinase Assay

Materials:

  • Synthesized derivatives dissolved in 100% DMSO (10 mM stock)

  • Target Kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer

  • Eu³⁺-labeled anti-phospho-antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Low-volume 384-well assay plates (white)

  • TR-FRET-capable plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized compounds in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a solution of the target kinase and its biotinylated substrate peptide in the kinase assay buffer. Add this mixture to all wells (except negative controls). Incubate for 10-15 minutes at room temperature to allow inhibitors to bind to the kinase.[15]

  • Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Add the ATP solution to all wells to start the phosphorylation reaction. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Prepare the detection reagent mix containing the Eu³⁺-labeled antibody and SA-APC in a suitable buffer. Add this mix to all wells to stop the kinase reaction.

  • Final Incubation & Reading: Incubate the plate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET-capable plate reader, measuring emission at both the acceptor and donor wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation and SAR

The IC₅₀ values obtained should be compiled to establish a structure-activity relationship (SAR). This analysis connects specific structural changes to observed changes in potency.

Table 1: Example Data for SAR Analysis
Compound IDR-Group (at C-3)IC₅₀ (nM)
Scaffold -Cl15,200
1a -Phenyl850
1b -4-Fluorophenyl430
1c -3-Pyridyl620
2a -NH-Cyclopropyl1,200
2b -NH-Aniline950
2c -N(Me)₂>10,000

Interpreting the Data: From this hypothetical data, one might conclude that replacing the chlorine with an aryl group (Suzuki coupling) is beneficial for potency (e.g., 1a , 1b , 1c ). Furthermore, adding a fluorine atom to the phenyl ring enhances potency (1b vs. 1a ), suggesting a favorable interaction in a specific pocket. For the aminated derivatives (Buchwald-Hartwig), a secondary amine like cyclopropylamine or aniline is tolerated (2a , 2b ), whereas a small dimethylamino group (2c ) is detrimental, possibly due to unfavorable steric or electronic effects. This iterative process of synthesis, testing, and analysis is central to lead optimization.[16][17]

Conclusion

The 4-(3-Chloropyrazin-2-yl)piperazin-2-one scaffold is a highly tractable starting point for developing potent inhibitors. The strategic application of modern synthetic methods, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allows for the rapid exploration of chemical space at the C-3 position of the pyrazine ring. When coupled with a robust, high-throughput biological assay like the TR-FRET kinase assay, this workflow provides a powerful engine for drug discovery, enabling the efficient generation and interpretation of SAR data to guide the design of next-generation therapeutics.

References

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  • Vázquez, B. D., et al. (n.d.). Advances in lanthanide‐based luminescent peptide probes for monitoring the activity of kinase and phosphatase. OUCI. [Link]

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Application

Advanced Experimental Design for the Synthesis and High-Throughput Screening of 3D Piperazinone Libraries

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), and Assay Development Rationale: The "Escape fro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), and Assay Development

Rationale: The "Escape from Planarity" Paradigm

Historically, high-throughput screening (HTS) libraries were dominated by flat, sp²-hybridized aromatic molecules. While easy to synthesize, these planar structures frequently suffer from poor aqueous solubility, off-target promiscuity, and high clinical attrition rates.

To overcome this, modern Fragment-Based Drug Discovery (FBDD) has embraced an "escape from planarity" by utilizing Diversity-Oriented Synthesis (DOS) to construct 3-dimensional, sp³-rich scaffolds[1]. Among these, the piperazinone and 2-oxopiperazine heterocycles have emerged as privileged scaffolds[2]. The piperazinone core provides structural rigidity (favoring specific receptor conformations) while offering multiple vectors for functionalization to fine-tune pharmacokinetics and target affinity[3].

Recent HTS campaigns utilizing piperazinone libraries have successfully identified potent inhibitors against challenging targets, including the Glycogen Synthase Kinase 3β (GSK3β)[2], Hepatitis C Virus (HCV) NS4B protein[4], and Dengue virus[5].

Strategic Workflow for Piperazinone Screening

A robust screening cascade must be self-validating. Because 3D fragments often exhibit weak initial affinities (high micromolar to millimolar Kd​ ), primary screening requires highly sensitive biophysical techniques, followed by orthogonal functional validation to eliminate false positives.

Workflow N1 1. DOS Library Synthesis (Piperazinone Scaffolds) N2 2. Physicochemical QC (Solubility >1mM, LC-MS) N1->N2 3D Fragments N3 3. Primary HTS (DSF) (Thermal Shift ΔTm > 2°C) N2->N3 96/384-Well Plates N4 4. Orthogonal Validation (NMR / SPR Binding) N3->N4 Hit Triage N5 5. Cell-Based Assays (Viral Replicon / Kinase) N4->N5 Validated Binders N6 6. Hit-to-Lead SAR (Scaffold Morphing) N5->N6 In Vitro Efficacy

Fig 1. High-throughput screening workflow for 3D piperazinone fragment libraries.

Experimental Protocols

Protocol I: Library Preparation and Physicochemical Quality Control

Causality: In FBDD, fragments are screened at high concentrations (typically 0.5 – 2.0 mM). If a piperazinone derivative is insoluble at these concentrations, it will form colloidal aggregates. These aggregates sequester target proteins non-specifically or scatter light in optical assays, generating false positives. Therefore, kinetic solubility must be rigorously validated prior to HTS.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the purified piperazinone library members in 100% anhydrous DMSO to a standardized stock concentration of 50 mM. Store at -20°C in desiccated microplates.

  • Aqueous Dilution: Transfer 2 µL of the DMSO stock into 98 µL of aqueous assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) in a 96-well V-bottom plate, yielding a final concentration of 1 mM (2% DMSO).

  • Incubation & Centrifugation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker (500 rpm) to allow equilibrium. Centrifuge at 4,000 × g for 15 minutes to pellet any precipitated aggregates.

  • Self-Validating QC (Nephelometry + LC-UV):

    • Nephelometry: Read the supernatant in a microplate nephelometer. A scattering signal significantly above the buffer baseline indicates sub-visual colloidal aggregation.

    • LC-UV: Inject 10 µL of the supernatant into an LC-UV system. Compare the Area Under the Curve (AUC) to a reference standard prepared in 100% DMSO. Only advance piperazinones demonstrating >95% aqueous recovery.

Protocol II: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality: DSF (or Thermal Shift Assay) is selected for primary screening because it directly measures the thermodynamic stabilization of a protein upon ligand binding, independent of the protein's enzymatic function. This is critical for piperazinone fragments that may bind to allosteric sites rather than the active site[2].

Step-by-Step Methodology:

  • Assay Mix Preparation: Prepare a master mix containing the target protein (e.g., GSK3β at 2 µM) and SYPRO Orange dye (5X final concentration) in the assay buffer.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 200 nL of the 50 mM piperazinone DMSO stocks into a 384-well PCR plate.

  • Reaction Assembly: Dispense 10 µL of the protein/dye master mix into each well.

    • Self-Validating Controls: Include wells with DMSO only (Negative Control, establishes baseline Tm0​ ) and a known high-affinity inhibitor (Positive Control, validates assay dynamic range).

  • Thermal Melt Execution: Seal the plate with an optically clear film. Centrifuge at 1,000 × g for 1 minute. Run the melt curve on a Real-Time PCR system from 25°C to 95°C at a ramp rate of 0.05°C/second, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Data Deconvolution: Calculate the melting temperature ( Tm​ ) from the inflection point of the first derivative of the melt curve. A positive hit is defined as a thermal shift ( ΔTm​ ) 2.0°C relative to the DMSO control.

Protocol III: Orthogonal Cell-Based Functional Screening

Causality: A biophysical hit must be validated for cell permeability and functional efficacy. For antiviral piperazinones (e.g., targeting HCV NS4B), a cell-based replicon assay is utilized[4]. To ensure that a reduction in viral replication is due to target-specific inhibition rather than non-specific host cell death, a parallel cytotoxicity screen is mandatory.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon (expressing a luciferase reporter) into two parallel 96-well plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Perform a 10-point, 3-fold serial dilution of the hit piperazinones (starting at 50 µM). Treat both plates in triplicate.

  • Efficacy Readout (Plate 1): After 72 hours, lyse the cells and add luciferase substrate. Measure luminescence to quantify viral replication inhibition ( EC50​ ).

  • Cytotoxicity Readout (Plate 2): Add CellTiter-Glo (ATP-based viability reagent) to the second plate. Measure luminescence to determine the 50% cytotoxic concentration ( CC50​ ).

  • Validation Metric: Calculate the Selectivity Index ( SI=CC50​/EC50​ ). An SI>10 validates the piperazinone as a target-specific antiviral lead.

Data Interpretation & Quantitative Hit Triage

The structural versatility of the piperazinone core allows for extensive Structure-Activity Relationship (SAR) profiling. Table 1 summarizes validated HTS outcomes of piperazinone derivatives against diverse therapeutic targets.

Table 1: Quantitative Summary of Piperazinone Library Screening Outcomes

Target Pathogen / ProteinAssay TypePiperazinone Hit / LeadEfficacy ( IC50​ / EC50​ )Key Structural FeatureRef
Hepatitis C Virus (HCV) NS4B Cell-based RepliconCompound 2a / 671.2 µMC-3/C-6 cis stereochemistry[4]
Dengue Virus (DENV) Phenotypic HTSCompound (S)-29< 0.1 µMScaffold morphed 2-oxopiperazine[5]
Adenovirus (Ad5) Plaque ReductionCompound 15D8~3.0 µMTrisubstituted piperazin-2-one[6]
Glycogen Synthase Kinase 3β DSF / BiochemicalBenzopiperazinone46% inhibition at 1 mMEnantiomerically enriched bicyclic[2]

Mechanistic Target Engagement

Once a piperazinone hit is validated, understanding its mechanistic pathway is crucial for lead optimization. Figure 2 illustrates the generalized pathway by which a piperazinone derivative engages a target (such as a viral non-structural protein or a kinase) to arrest disease progression.

Mechanism Hit Piperazinone Hit (Target Binder) Target Viral Protein / Kinase (e.g., HCV NS4B / GSK3β) Hit->Target High-Affinity Binding Complex Inhibited Complex (Loss of Function) Target->Complex Conformational Shift Outcome Disease Mitigation (Reduced Viral Load / Proliferation) Complex->Outcome Pathway Arrest

Fig 2. Mechanistic pathway of piperazinone derivatives inducing target inhibition.

References

  • Discovery of a Novel Class of Potent HCV NS4B Inhibitors: SAR Studies on Piperazinone Derivatives. Journal of Medicinal Chemistry. 4

  • Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. Bioorganic & Medicinal Chemistry Letters. 5

  • Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. PMC. 6

  • Escape from planarity in fragment-based drug discovery. White Rose Research Online. 1

  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry. 2

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Piperazinone Derivatives

This technical support center is a resource for researchers, scientists, and drug development professionals dedicated to overcoming the oral bioavailability challenges of piperazinone derivatives. This guide provides tro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a resource for researchers, scientists, and drug development professionals dedicated to overcoming the oral bioavailability challenges of piperazinone derivatives. This guide provides troubleshooting assistance and answers to frequently asked questions to navigate common experimental hurdles with scientifically-backed solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise during the initial formulation development for piperazinone derivatives.

Question 1: Why do many piperazinone derivatives exhibit poor oral bioavailability?

Answer: The limited oral bioavailability of numerous piperazinone derivatives often stems from poor aqueous solubility and/or low intestinal permeability.[1][2] Many of these compounds are lipophilic and crystalline, which hinders their dissolution in gastrointestinal fluids.[3][4] This issue aligns with the Biopharmaceutics Classification System (BCS), which would categorize many piperazinone derivatives as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5][6][7] Additionally, some derivatives may undergo extensive first-pass metabolism in the liver, further diminishing the quantity of active drug reaching systemic circulation.

Question 2: What are the primary formulation strategies to consider for enhancing the bioavailability of a new piperazinone derivative?

Answer: The choice of a primary formulation strategy should be tailored to the specific physicochemical properties of the piperazinone derivative . The most prevalent and effective methods include:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug within a polymer matrix in an amorphous state.[8][9] This high-energy amorphous form results in greater apparent solubility and a more rapid dissolution rate than the stable crystalline form.[10][11]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[12][13][14][15] They function by presenting the drug in a solubilized state and leveraging the body's natural lipid absorption pathways.[16][17]

  • Particle Size Reduction (Nano-sizing): Reducing the drug's particle size increases its surface-area-to-volume ratio, which can accelerate the dissolution rate as described by the Noyes-Whitney equation.[18] Techniques like milling and high-pressure homogenization are frequently utilized for this purpose.[19]

The optimal strategy will be determined by factors such as the drug's melting point, logP, and chemical stability.

Question 3: What in vitro assays are crucial for screening and selecting the most promising formulation strategy?

Answer: A well-structured in vitro screening process is vital for efficient formulation development. Key assays include:

  • Kinetic Solubility Assays: These assays, conducted in various biorelevant media (e.g., FaSSIF, FeSSIF), offer a more physiologically relevant measure of solubility than thermodynamic solubility in simple buffers.

  • In Vitro Dissolution/Release Testing: This is essential for assessing the speed and completeness of drug release from its formulation. For enabling formulations like ASDs, non-sink dissolution conditions can be more informative.

  • Permeability Assays: The use of cell-based models such as Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) can help ascertain if the compound's permeability is a bottleneck for absorption.[20][21]

  • Physical Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are indispensable for evaluating the physical state of the drug in the formulation (e.g., crystalline versus amorphous in an ASD).[22]

Section 2: Troubleshooting Guides for Common Experimental Issues

This section offers detailed, step-by-step instructions for resolving specific laboratory challenges.

Troubleshooting Scenario 1: Amorphous Solid Dispersion (ASD) Formulation is Unstable and Recrystallizes.

Problem: You have successfully created an amorphous solid dispersion of your piperazinone derivative, as confirmed by DSC and XRPD. However, upon storage under accelerated stability conditions (e.g., 40°C/75% RH), you observe drug recrystallization.

Underlying Cause: The amorphous state is thermodynamically unstable.[22] Recrystallization takes place when drug molecules possess sufficient mobility to revert to their more stable crystalline structure.[23] This can be affected by temperature, humidity (which can serve as a plasticizer), and the characteristics of the polymer used.[24][25]

Step-by-Step Troubleshooting Protocol:

  • Re-evaluation of Polymer Selection:

    • Mechanism: The polymer's function is to preserve the drug in its amorphous state by diminishing molecular mobility and through specific interactions (e.g., hydrogen bonding) with the drug.[23][26]

    • Action: If you are using a polymer like PVP, you might consider switching to or assessing HPMC or HPMC-AS. HPMC-AS provides a broader selection of grades with different levels of hydrophobicity and can establish stronger interactions with certain drug molecules, thereby preventing recrystallization.[11]

    • Experimental Workflow:

      • Create small-scale ASDs of your piperazinone derivative using a variety of polymers (e.g., PVP K30, HPMC E5, HPMC-AS LG, HPMC-AS MG) at several drug loadings (e.g., 10%, 25%, 40%).

      • Confirm the initial amorphous state with DSC and XRPD.

      • Store the ASDs in a stability chamber at 40°C/75% RH.

      • Periodically analyze samples by XRPD (e.g., at 1 week, 2 weeks, and 1 month) to check for recrystallization.

  • Assessment of Drug Loading:

    • Mechanism: Higher drug loadings elevate the likelihood of recrystallization as drug molecules are situated more closely to one another.[25]

    • Action: If your drug loading is high, try lowering it. This might result in a larger pill size, but it can markedly enhance stability.

    • Data Presentation:

Drug LoadingPolymerStability at 40°C/75% RH (1 month)
40%PVP K30Recrystallized
25%PVP K30Amorphous
40%HPMC-AS MGAmorphous
25%HPMC-AS MGAmorphous
  • Investigation of Polymer-Drug Miscibility:

    • Mechanism: The thermodynamic miscibility between the drug and the polymer is vital for the long-term stability of an ASD.[27]

    • Action: Employ DSC to ascertain the glass transition temperature (Tg) of your ASDs. A single Tg that changes with the drug-polymer ratio is a robust sign of miscibility. The presence of two Tgs indicates phase separation and a heightened risk of recrystallization.

    • Visualization of the Workflow:

    Caption: Troubleshooting workflow for ASD recrystallization.

Troubleshooting Scenario 2: Poor In Vivo Performance of a Lipid-Based Formulation Despite Good In Vitro Solubilization.

Problem: You have formulated a Self-Emulsifying Drug Delivery System (SEDDS) for your piperazinone derivative. It forms a microemulsion readily upon dilution in water and demonstrates excellent drug solubilization in vitro. However, a preclinical pharmacokinetic (PK) study in rats reveals only a slight improvement in bioavailability compared to a simple suspension.

Underlying Cause: The in vivo behavior of lipid-based formulations can be intricate. A discrepancy between in vitro and in vivo outcomes can be attributed to several factors:

  • Drug Precipitation in the GI Tract: Dilution and digestion of the formulation in the stomach and small intestine can diminish its solubilizing power, causing the drug to precipitate before absorption.

  • Poor Dispersion in GI Fluids: The presence of food and varying pH levels can interfere with the emulsification process.

  • Chemical Instability: The drug may not be stable in the lipidic excipients or could degrade in the acidic environment of the stomach.

Step-by-Step Troubleshooting Protocol:

  • In Vitro Digestion Testing:

    • Mechanism: A standard in vitro dispersion test does not replicate the digestive processes of the gut. An in vitro lipolysis model, which simulates the digestion of lipids by pancreatic lipase, offers a more predictive evaluation of the formulation's in vivo behavior.[28]

    • Action: Conduct an in vitro lipolysis experiment.[29] This will clarify whether your piperazinone derivative stays solubilized in the digested phases (micelles, vesicles) or precipitates.[30][31][32]

    • Experimental Protocol:

      • Prepare your SEDDS formulation.

      • Disperse the formulation in a simulated intestinal fluid (e.g., FaSSIF) that contains bile salts and phospholipids.

      • Introduce a lipase solution (e.g., pancreatic lipase) to start digestion.

      • Keep the pH constant (e.g., at 6.5) by titrating with NaOH. The rate of NaOH addition reflects the rate of lipid digestion.

      • At different intervals, take samples from the digestion mixture and use ultracentrifugation to separate the aqueous and precipitated phases.

      • Measure the concentration of your piperazinone derivative in the aqueous phase to ascertain the degree of solubilization.

    • Data Interpretation: If a substantial amount of your drug precipitates during digestion, a reformulation is necessary.

  • Formulation Re-optimization:

    • Mechanism: The selection of oils, surfactants, and co-solvents in your SEDDS is paramount for preserving drug solubilization throughout digestion.

    • Action:

      • Incorporate a Polymer: Think about adding a small quantity of a precipitation inhibitor, like HPMC, to your SEDDS formulation. This can help sustain a supersaturated state of the drug in the gut.

      • Modify the Surfactant/Co-surfactant Ratio: Tweaking the ratio of your surfactant (e.g., Kolliphor EL) to your co-surfactant (e.g., Transcutol) can affect the microemulsion's resilience to dilution and digestion.

      • Change the Lipid Phase: Long-chain triglycerides can encourage lymphatic uptake, providing an alternative absorption route that bypasses first-pass metabolism.

  • Assess Chemical Stability:

    • Mechanism: The excipients in a SEDDS formulation can sometimes accelerate the degradation of the active pharmaceutical ingredient.

    • Action: Carry out a stability study of your piperazinone derivative in the final SEDDS formulation under accelerated conditions. Employ a stability-indicating HPLC method to detect any degradation products.

    • Visualization of the Decision Process:

    G cluster_0 Problem: In Vitro / In Vivo Disconnect cluster_1 Troubleshooting Path A Good In Vitro Solubilization B Poor In Vivo PK A->B leads to C Perform In Vitro Lipolysis B->C D Drug Precipitates? C->D E Reformulate SEDDS (add polymer, change lipids) D->E Yes F Check Chemical Stability D->F No E->C Re-test G Degradation Observed? F->G H Change Excipients G->H Yes I Proceed to New PK Study G->I No H->F Re-test

    Caption: Decision tree for troubleshooting poor in vivo performance of SEDDS.

References

  • Vertex AI Search. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • World Pharma Today. (2025).
  • Ascent. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PMC. (2026).
  • Division of Pharmacy Professional Development. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Veranova. (n.d.). Amorphous Solid Dispersion.
  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • ResearchGate. (n.d.). (A) In vitro lipolysis profiles of SEDDS showing the amounts of ionized....
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PMC. (n.d.).
  • PubMed. (2018). Application of in vitro lipolysis for the development of oral self-emulsified delivery system of nimodipine.
  • Taylor & Francis Online. (2016).
  • International Journal of Pharmaceutical Sciences. (2026). In vitro Lipolysis Models for Evaluation of Lipid-Based Drug Delivery Systems: A Comprehensive Review.
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
  • IntechOpen. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
  • MDPI. (2025). The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems.
  • International Journal of Current Research. (n.d.).
  • International Journal of Pharmaceutical Sciences. (n.d.). Lipid-Based Drug Delivery Systems (LBDDS)
  • (2011).
  • PMC. (n.d.).
  • Benchchem. (2025). Technical Support Center: Amorphous Solid Dispersion of Poorly Soluble Flavonoids.
  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Benchchem. (2025).
  • ResearchGate. (n.d.).
  • Global Scholarly Communication Online Press. (2024).
  • Dissolution Technologies. (n.d.).
  • PMC. (n.d.). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability.
  • PMC. (n.d.). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.
  • PMC. (n.d.). The Role of BCS (Biopharmaceutics Classification System)
  • Crystal Pharmatech. (2025). Characterization and Evaluation of Amorphous Solid Dispersion-Part 2.
  • CORE. (n.d.). Evaluation and enhancement of physical stability of amorphous solid dispersions.
  • ResearchGate. (n.d.). A library of 13 piperazine compounds were studied for intestinal....
  • PMC. (n.d.).
  • Global Scholarly Communication Online Press. (2024).
  • (n.d.). Piperazine.
  • MDPI. (2021).
  • (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions.

Sources

Optimization

addressing batch-to-batch variability of synthesized compound

Welcome to the API & Compound Synthesis Technical Support Center . Batch-to-batch variability is one of the most critical challenges in pharmaceutical manufacturing and chemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API & Compound Synthesis Technical Support Center .

Batch-to-batch variability is one of the most critical challenges in pharmaceutical manufacturing and chemical synthesis. Inconsistent yields, fluctuating impurity profiles, and polymorphic shifts not only jeopardize regulatory compliance but also pose severe risks to patient safety and downstream processability[1].

This guide is designed for researchers, process chemists, and drug development professionals. It transcends basic troubleshooting by exploring the mechanistic causality behind batch deviations and providing self-validating frameworks to establish a state of control.

Diagnostic Workflow: Root Cause Analysis

Before adjusting reaction parameters, it is critical to systematically isolate the source of variability. Use the following diagnostic logic to categorize and address batch inconsistencies.

TroubleshootingWorkflow Start Batch Variability Detected RawMat Analyze Raw & Starting Materials Start->RawMat Process Evaluate Critical Process Parameters Start->Process Analysis Review Analytical Methods Start->Analysis RawMat_Q Impurity carryover or polymorph shift? RawMat->RawMat_Q Process_Q Deviations in Temp, Agitation, or Dosing? Process->Process_Q Analysis_Q Measurement artifact or sampling error? Analysis->Analysis_Q RawMat_Q->Process No Fix1 Tighten Specs & Purge Study RawMat_Q->Fix1 Yes Process_Q->Analysis No Fix2 Implement DoE & Control Strategy Process_Q->Fix2 Yes Fix3 Validate Methods (ICH Q2) Analysis_Q->Fix3 Yes

Diagnostic workflow for identifying and resolving batch-to-batch variability in API synthesis.

Troubleshooting Guides (FAQs)

Q1: Our API yield and impurity profile are fluctuating despite using the exact same synthetic route and standard operating procedures (SOPs). What is the root cause? Causality: The assumption that "the same route yields the same result" often ignores micro-variations in raw materials. Trace impurities or differences in the physical properties (e.g., moisture content, particle size) of starting materials can alter reaction kinetics or persist through subsequent steps[]. Actionable Advice: According to the ICH Q11 guidelines on the development and manufacture of drug substances, you must evaluate whether impurities from starting materials "persist" across multiple steps and impact the final Critical Quality Attributes (CQAs)[3]. If an impurity persists, it must be controlled at the starting material specification level[4]. Resolution: Do not rely solely on downstream purification. Conduct a thorough impurity fate and purge study (see Protocol 2) and tighten supplier specifications for starting materials.

Q2: During scale-up, we are seeing significant batch-to-batch inconsistency that wasn't present at the bench scale. How do we identify the problematic parameters? Causality: Bench-scale reactions benefit from rapid mass and heat transfer. At scale, surface-area-to-volume ratios drop drastically, leading to localized hot spots, poor mixing, and altered reaction kinetics. This magnifies batch-to-batch variability[5]. Actionable Advice: Transition from a "traditional" empirical approach to an "enhanced" Quality by Design (QbD) framework[6]. QbD requires defining a Quality Target Product Profile (QTPP) and mapping out Critical Process Parameters (CPPs) such as temperature, agitation speed, and precise stoichiometric ratios[1][7]. Resolution: Utilize Design of Experiments (DoE) to systematically vary parameters and establish a robust "Design Space." Operating within this validated multidimensional space ensures quality is inherently built into the process[8].

Q3: We suspect our crystallization step is causing polymorphic variability and inconsistent particle sizes. How can we lock this down? Causality: Crystallization is highly sensitive to cooling rates, agitation, and solvent/anti-solvent ratios. Uncontrolled nucleation leads to polymorphic variability and solvent inclusion, directly affecting downstream processability (e.g., filtration, drying) and final drug dissolution behavior[]. Actionable Advice: Implement Process Analytical Technology (PAT) for real-time monitoring of particle size and chord length distribution. Furthermore, consider shifting from batch crystallization to continuous manufacturing. Continuous methods operate as uninterrupted systems, enabling precise manipulation of temperature and flow rates, which minimizes batch-to-batch variability and aligns with QbD principles[8][9].

Experimental Protocols for Process Validation

To ensure your process is a self-validating system, implement the following methodologies to lock down variability.

Protocol 1: Establishing a Design Space via Design of Experiments (DoE)

This protocol systematically identifies the boundaries of your CPPs to ensure consistent CQAs.

  • Risk Assessment: Conduct a Failure Mode and Effects Analysis (FMEA) to identify potential CPPs (e.g., reaction temperature, catalyst loading, dosing time)[1][8].

  • Experimental Matrix Design: Use statistical software (e.g., JMP, Design-Expert) to create a Fractional Factorial or Response Surface Methodology (RSM) design. This allows you to test multiple variables simultaneously rather than One-Factor-At-A-Time (OFAT).

  • Execution: Run the randomized experiments at the defined parameter limits. Ensure all raw materials come from a single, characterized lot to isolate process variables.

  • Analytical Verification: Analyze outputs (Yield, Purity) using validated High-Performance Liquid Chromatography (HPLC) methods[10].

  • Model Generation & Validation: Plot the contour maps to define the Design Space. Critical Validation Step: Run a "center point" validation batch (parameters set exactly in the middle of your established ranges) to confirm the statistical model's predictive accuracy.

Protocol 2: Impurity Fate and Purge Study

This protocol verifies whether your process can reliably clear starting material inconsistencies.

  • Spiking: Spike starting materials with known upper-limit concentrations of suspected impurities (e.g., 3x the normal limit).

  • Execution: Execute the synthetic steps under standard operating conditions.

  • Sampling: Sample intermediates at each isolation stage. Ensure rigorous mass balance tracking.

  • Quantification: Quantify impurity carryover using HPLC coupled with Mass Spectrometry (LC-MS)[10].

  • Calculation: Calculate the Purge Factor (PF) for each step ( PF=Impurityfinal​Impurityinitial​​ ). If the PF is insufficient to meet ICH Q3A guidelines, you must either adjust the crystallization/washing parameters or tighten the starting material specification[3].

Quantitative Data: Metrics for Batch Consistency

The following table summarizes common sources of batch-to-batch variability, how they are measured, and standard acceptance criteria for maintaining a state of control.

Source of VariabilityTypical Impact MetricAnalytical MethodAcceptance Criteria (Example)
Starting Material Impurity Final API Purity (%)HPLC-UV / LC-MS< 0.10% for unknown impurities (ICH Q3A)
Reaction Temperature Yield (%), Byproduct formationGC / HPLC± 2°C within validated Design Space
Agitation Speed (Scale-up) Reaction Kinetics (Conversion rate)In-line FTIR / PAT> 99% conversion within specified time
Crystallization Cooling Rate Particle Size Distribution (D90)Laser DiffractionD90 ± 15% of target specification
Solvent Moisture Content Hydrolysis degradation productsKarl Fischer Titration< 0.5% w/w moisture

References

  • Arbor Pharmchem. "Achieving Batch to Batch Consistency in API Synthesis." Arbor Pharmchem,
  • PharmaFeatures. "Streamlining Synthesis: Advanced Strategies in Small Molecule API Process Optimization.
  • Malvesfalcao. "QbD is a Systematic Approach to Drug Development." Malvesfalcao,
  • PharmTech. "Quality by Design in APIs." Pharmaceutical Technology,
  • BOC Sciences. "Step-by-Step API Manufacturing Process." BOC Sciences,
  • EMA. "Q11 Step 2b development and manufacture of drug substances – questions and answers." European Medicines Agency,
  • PharmaFeatures. "Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • FDA. "Q11 Development and Manufacture of Drug Substances Questions and Answers." U.S.
  • Benchchem. "A Comparative Guide to Assessing Batch-to-Batch Reproducibility in Industrial API Production." Benchchem,
  • Kewaunee. "Chemical Synthesis Batch to Continuous Manufacturing." Kewaunee,

Sources

Troubleshooting

Piperazine Derivative Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for piperazine chemistry. As a privileged scaffold in drug development, piperazine’s symmetrical diamine structure and high polarity offer immense pharmacological value but introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazine chemistry. As a privileged scaffold in drug development, piperazine’s symmetrical diamine structure and high polarity offer immense pharmacological value but introduce severe synthetic bottlenecks.

This guide is designed for process chemists and discovery scientists. It moves beyond basic recipes to explain the causality behind reaction failures and provides self-validating protocols to troubleshoot over-alkylation, cross-coupling inhibition, and chromatographic streaking.

Module 1: Regioselectivity & Monoalkylation Pitfalls

Q: Why do I consistently get a statistical mixture of mono- and di-alkylated piperazine, even when strictly using 1.0 equivalent of alkyl halide?

Causality & Expert Insight: The secondary nitrogens of piperazine possess identical nucleophilicity. However, once the first nitrogen is alkylated, the resulting monoalkyl piperazine often exhibits increased nucleophilicity compared to the unsubstituted starting material. This is driven by the inductive electron-donating effect of the newly attached alkyl group. Consequently, the reaction kinetics favor the mono-alkylated product reacting with the remaining electrophile, leading to rapid di-alkylation and the formation of quaternary ammonium salts.

To achieve high regioselectivity, researchers must abandon standard stoichiometric direct alkylation and utilize desymmetrization strategies1[1]. Continuous flow chemistry and microwave-assisted procedures also provide modern alternatives by minimizing reaction times and suppressing competitive disubstituted derivatives2[2].

Quantitative Comparison of Monoalkylation Strategies
StrategyTypical Yield (Mono)Di-alkylation ImpurityScalabilityReagent Cost
Direct Alkylation (1 eq RX) 30 - 45%High (20-30%)PoorLow
Boc-Protection Route 80 - 95%Very Low (<2%)ExcellentModerate
Reductive Amination 75 - 90%Low (<5%)GoodModerate
Continuous Flow (Direct) 85 - 95%Low (<5%)ExcellentHigh (Equipment)
Self-Validating Protocol: Selective Monoalkylation via Boc-Protection
  • Desymmetrization: Dissolve piperazine (2.0 eq) in dichloromethane (DCM). Slowly add Boc₂O (1.0 eq) in DCM dropwise over 3 hours at 0 °C.

    • Validation Checkpoint: The slow addition and excess piperazine kinetically favor mono-protection. The solution should remain clear.

  • Aqueous Wash: Wash the organic layer with deionized water (3x).

    • Validation Checkpoint: Unreacted piperazine is highly water-soluble and partitions entirely into the aqueous phase, leaving pure mono-Boc-piperazine in the organic layer. TLC (Ninhydrin stain) should confirm the absence of baseline starting material in the organic layer.

  • Alkylation: React the isolated mono-Boc-piperazine (1.0 eq) with your target alkyl halide (1.1 eq) and K₂CO₃ (2.0 eq) in acetonitrile at 60 °C for 8 hours.

  • Deprotection: Treat the isolated intermediate with 4M HCl in dioxane to yield the pure monoalkylated piperazine hydrochloride salt.

Monoalkylation Start Need Monoalkylated Piperazine Q1 Is the alkyl group derived from an aldehyde/ketone? Start->Q1 RedAm Reductive Amination (NaBH(OAc)3 / DCM) Q1->RedAm Yes Q2 Do you have access to Continuous Flow equipment? Q1->Q2 No Flow Direct Alkylation in Continuous Flow Q2->Flow Yes Boc Boc-Protection Strategy (Boc2O -> Alkylation -> Deprotection) Q2->Boc No

Decision logic for selecting piperazine monoalkylation strategies.

Module 2: Catalytic Cross-Coupling (Buchwald-Hartwig Amination)

Q: My Buchwald-Hartwig amination of piperazine with an aryl bromide is stalling at 30% conversion. What is causing the catalyst poisoning?

Causality & Expert Insight: Piperazine is a strong bidentate ligand. In palladium-catalyzed cross-couplings, the unprotected secondary amines of piperazine can competitively bind to the Palladium center, displacing the phosphine ligand (e.g., BINAP or dppf). This forms highly stable, inactive Pd-piperazine off-cycle complexes, effectively poisoning the catalyst and stalling the reaction.

Furthermore, solvent choice drastically impacts both the reaction rate and the product distribution (mono- vs. di-arylation). Studies have demonstrated that aprotic, nonpolar solvents like m-xylene significantly enhance selectivity for the desired mono-arylated product compared to polar solvents like dioxane or DMF3[3].

Self-Validating Protocol: Optimized Buchwald-Hartwig Amination
  • Catalyst Preparation: In a glovebox or under strict Schlenk conditions, charge a dry flask with Pd(dba)₂ (2 mol%), (±)-BINAP (3 mol%), and NaO-t-Bu (1.5 eq).

  • Reactant Addition: Add the aryl bromide (1.0 eq) and sublimed piperazine (2.0 eq).

    • Validation Checkpoint: Subliming piperazine prior to use removes trace water. Water hydrolyzes the Pd-alkoxide intermediate, which is a primary cause of premature reaction stalling.

  • Solvent Selection: Add anhydrous m-xylene (0.2 M relative to aryl bromide).

    • Validation Checkpoint:m-xylene suppresses di-arylation and accelerates the reductive elimination step, keeping the catalytic cycle turning.

  • Execution: Heat the mixture to 110 °C for 12 hours (or utilize microwave irradiation at 120 °C for 20 minutes).

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts.

Module 3: Purification & Isolation Challenges

Q: My piperazine derivative streaks terribly on silica gel, and I cannot separate the unreacted piperazine starting material. How do I purify it?

Causality & Expert Insight: Piperazine and its derivatives are highly basic and polar. Silica gel is inherently acidic due to surface silanol groups. The basic amines protonate these silanols, leading to strong electrostatic interactions, severe tailing (streaking), and irreversible adsorption to the column. Furthermore, unreacted piperazine co-elutes with many polar products.

Chromatography should be a last resort for separating unreacted piperazine. Instead, exploit the differential basicity and solubility of the compounds using an Acid-Base Extraction workflow4[4].

Self-Validating Protocol: Acid-Base Extraction for Piperazine Removal
  • Dissolution: Dissolve the crude reaction mixture in a moderately polar organic solvent (e.g., EtOAc).

  • Acidic Wash: Extract the organic layer with 1M aqueous HCl (3 times).

    • Validation Checkpoint: Both unreacted piperazine and the mono-alkylated product will protonate and partition into the aqueous layer. The organic layer now contains only neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH until the pH reaches 11-12.

  • Selective Extraction: Extract the highly basic aqueous layer with Chloroform (CHCl₃).

    • Validation Checkpoint: Chloroform is uniquely effective at extracting mono-substituted piperazines at high pH. Unreacted piperazine remains largely in the aqueous phase due to its extreme hydrophilicity. (Note: Avoid DCM here, as CHCl₃ provides superior phase separation for these specific derivatives).

  • Residual Piperazine Removal: Evaporate the CHCl₃. If trace piperazine remains, subject the solid to high vacuum sublimation (piperazine sublimes at ~110 °C) or trituration with cold diethyl ether.

ExtractionWorkflow Crude Crude Mixture (Product + Piperazine + Neutrals) Step1 Dissolve in EtOAc Extract with 1M HCl Crude->Step1 Org1 Organic Layer (Neutral Impurities -> Discard) Step1->Org1 Aq1 Aqueous Layer (Protonated Amines) Step1->Aq1 Step2 Basify with 2M NaOH to pH 12 Extract with CHCl3 Aq1->Step2 Aq2 Aqueous Layer (Unreacted Piperazine -> Discard) Step2->Aq2 Org2 Organic Layer (Desired Piperazine Derivative) Step2->Org2

Self-validating acid-base extraction workflow for piperazine purification.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines Source: National Institutes of Health (NIH) URL:[Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction Source: American Chemical Society (ACS) / Organic Process Research & Development URL:[Link]

Sources

Optimization

Process Chemistry Support Center: Scale-Up Synthesis of 4-(3-Chloropyrazin-2-yl)piperazin-2-one

Welcome to the Technical Support Center for the scale-up manufacturing of 4-(3-Chloropyrazin-2-yl)piperazin-2-one (CAS: 1250856-13-3). This knowledge base is engineered for process chemists, chemical engineers, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up manufacturing of 4-(3-Chloropyrazin-2-yl)piperazin-2-one (CAS: 1250856-13-3). This knowledge base is engineered for process chemists, chemical engineers, and drug development professionals. It provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure safe and reproducible multi-kilogram production.

Part 1: Reaction Design & Mechanistic Causality (FAQs)

Q: Why is the Nucleophilic Aromatic Substitution (SNAr) approach preferred, and how does the intrinsic chemistry dictate our scale-up strategy? A: The most robust and scalable route to this intermediate is the SNAr coupling of 2,3-dichloropyrazine with piperazin-2-one[1]. This reaction relies on the electron-deficient nature of the pyrazine ring.

  • Regioselectivity of the Nucleophile: Piperazin-2-one contains two nitrogen atoms: an amide nitrogen (N1) and a secondary amine (N4). Because the lone pair on the amide nitrogen is delocalized into the carbonyl group, it is non-nucleophilic. Consequently, the reaction is highly regioselective for the N4 position, requiring no protecting groups.

  • Kinetic Barrier to Bis-Substitution: 2,3-Dichloropyrazine has two identical leaving groups. Once the first piperazin-2-one molecule attaches, its nitrogen lone pair donates electron density into the pyrazine π -system via resonance. This significantly deactivates the pyrazine ring, raising the activation energy required for a second nucleophilic attack. Scale-up strategies must exploit this kinetic differentiation by strictly controlling temperature to prevent the formation of the bis-substituted impurity[2].

Q: What are the critical parameters for solvent and base selection during scale-up? A: SNAr reactions proceed via a highly polar Meisenheimer intermediate.

  • Solvent: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are mandatory. They stabilize the polar transition state without hydrogen-bonding to the nucleophile (which would dampen its reactivity).

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct. If HCl is not efficiently neutralized, it will protonate the piperazin-2-one, completely stalling the reaction[3].

Part 2: Troubleshooting the SNAr Coupling

Q: We are observing >5% bis-substituted impurity during our 10-liter pilot runs. How do we suppress this? A: Bis-substitution is almost always a symptom of poor heat transfer or improper dosing rates. At a pilot scale, the exotherm from the SNAr coupling can cause localized hot spots. If the internal temperature exceeds 15 °C, the kinetic barrier protecting the second chloride is overcome.

  • Solution: Transition from a batch addition to a semi-batch controlled feed. Pre-cool the 2,3-dichloropyrazine solution to 0–5 °C and dose the piperazin-2-one dropwise. Ensure your impeller provides high-shear mixing to eliminate concentration gradients[4].

Q: The reaction stalls at ~75% conversion despite adding excess piperazin-2-one. What went wrong? A: This indicates a failure in HCl scavenging. If your base (e.g., DIPEA) was undercharged or lost to the headspace due to poor condenser efficiency, the generated HCl will protonate the remaining piperazin-2-one.

  • Solution: Verify that the base is present in at least a 1.5 molar equivalent. If the reaction has stalled, do not add more nucleophile; instead, add 0.2 equivalents of DIPEA and monitor via HPLC to see if conversion resumes.

Troubleshooting Root Issue: High Bis-adduct or Stalled Reaction Q1 Is Temperature > 15°C during addition? Root->Q1 A1 Cool reactor jacket to 0°C. Use slow dosing. Q1->A1 Yes Q2 Is Piperazin-2-one fully dissolved? Q1->Q2 No A2 Switch to polar aprotic solvent (e.g., DMF/MeCN). Q2->A2 No Q3 Check Base Equivalents (HCl scavenging) Q2->Q3 Yes A3 Ensure DIPEA > 1.2 eq. to prevent protonation. Q3->A3

Fig 2. Decision tree for resolving bis-substitution and stalled conversion.

Part 3: Quantitative Process Optimization

To eliminate the need for hazardous reagents or tedious column chromatography on a manufacturing scale, the reaction parameters must be tightly optimized. The table below summarizes the design space evaluated during process development.

SolventBase (Eq.)Dosing Temp ProfileConversion (IPC)Bis-AdductIsolated Yield
THFK₂CO₃ (2.0)20 °C (Batch)65% (Stalled)2.1%58%
DMFEt₃N (1.5)0 °C 25 °C99%6.5%74%
MeCNDIPEA (1.2)15 °C (Semi-batch)92%4.0%81%
MeCN DIPEA (1.5) 0–5 °C (Semi-batch) >99% <0.5% 89%

Part 4: Self-Validating Scale-Up Protocol (1-Kilogram Scale)

This methodology is designed as a self-validating system. Do not proceed to the next step unless the specific In-Process Control (IPC) validation criteria are met.

Step 1: System Preparation & Purging

  • Action: Inert the 20 L jacketed reactor with Nitrogen gas (3 cycles of vacuum/N₂).

  • Validation: Oxygen sensor must read <2% O₂ to prevent oxidative degradation of the amine.

Step 2: Reactant Dissolution

  • Action: Charge 2,3-dichloropyrazine (1.0 kg, 6.71 mol, 1.0 eq) and anhydrous MeCN (10 L, 10 vol). Set agitator to 150 RPM.

  • Validation: Visual confirmation of a clear, homogenous solution. No suspended solids should remain.

Step 3: Base Addition & Cooling

  • Action: Charge DIPEA (1.30 kg, 10.0 mol, 1.5 eq) in a single portion. Set the reactor jacket temperature to -5 °C.

  • Validation: Internal RTD (Resistance Temperature Detector) probe must read between 0 °C and 5 °C before proceeding.

Step 4: Nucleophile Dosing (Critical Step)

  • Action: Prepare a solution of piperazin-2-one (0.70 kg, 7.04 mol, 1.05 eq) in MeCN (3.5 L). Dose this solution into the reactor via a metering pump over 3 hours.

  • Causality: Slow addition manages the exothermic Meisenheimer complex formation and prevents a localized excess of nucleophile, which is the primary driver of bis-substitution.

  • Validation: The internal temperature must not exceed 10 °C at any point during the feed. If it does, pause the dosing pump automatically.

Step 5: Reaction Monitoring (IPC)

  • Action: Once dosing is complete, adjust the jacket to warm the internal temperature to 15 °C. Stir for 4 hours. Pull a 1 mL sample for HPLC analysis.

  • Validation: HPLC (Area %) must show <1% 2,3-dichloropyrazine and <1% bis-adduct. If starting material >1%, stir for an additional 2 hours.

Step 6: Quench & Crystallization

  • Action: Cool the mixture to 5 °C. Slowly add deionized water (15 L) over 2 hours to act as an anti-solvent. A white to off-white precipitate will form. Filter the slurry via a Nutsche filter and wash the cake with cold heptane (2 x 2 L). Dry under vacuum at 45 °C for 24 hours.

  • Validation: Isolated solid must yield >99% purity by HPLC (AUC) and water content <0.5% by Karl Fischer titration.

Workflow A 2,3-Dichloropyrazine + Piperazin-2-one B Solvent & Base Addition (MeCN, DIPEA, 0-5°C) A->B C SNAr Reaction (Exotherm Control) B->C D In-Process Control (IPC) HPLC >98% Conversion C->D D->C Fail (Add Time) E Aqueous Quench & Phase Separation D->E Pass F Crystallization (Water/Heptane) E->F G 4-(3-Chloropyrazin-2-yl) piperazin-2-one F->G Yield >85%

Fig 1. Scalable SNAr workflow with integrated in-process controls.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZY19YWpu0B0yGAyyi_6a4YF4Latjt8tAfb7t2ZRBZ0jBsaF69ie1_3sFJVkmeCrtJD90tmCMv09m_Efdexhy5iWMJm8-CVBoYeWbrO7riHrUC99157u_F4FuuFW6rvM5f]
  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPvzbKT5YJVz5pSy3TiXAaXWU7BS0ZLliGVupf5GEhAqDOi3YG-CXqh_qygSr1Zhd-d9Q9MhPLt2EhgEj2x-vqjCKJyEfKMJ1rgvYKs8CHBj0jpIoAj33XBHoVGSdcNeUkXCsQlaxGRtdkByk=]
  • Leveraging GPT-4 to transform chemistry from paper to practice. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkmnno861vPUw7pOhSzYZleH0A12aw3N2ljzw3h51oTc2LZLPFjKTLUVxwTze4ArPRRPaY2AtSyqqWBbc9rGxJtg-JBxDgNWzWbM1g9Y55PEa7CxCZah-lIaPIvnJYjNPoVaBd8adOVrRtQnO2n1SFtHlEDQ==]
  • Convenient one-step synthesis of alkoxy substituted pyrazine derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOzK82PHEAJrypr8Ree4bsbeK2rM7GiKeQ8OOdgiS37wlPtmskP7wEmgcdiR-60qHRyg7yI6At9_hKlUDbR3MqYspRySIcAMoAr-MTPm9VF9VLBEPcSIDa7p2U6fOF8PtJFSoWKrm5AXLkjtKM5H0rPWp14QZjW1a116ttreEtXk59_fnawY2GtPr4vv0N0_8ynkTC9ZN8Lr50d5q0m5124vI_gKBioWkvmwewQn_T7Dl6iOG9yg==]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Target Validation of 4-(3-Chloropyrazin-2-yl)piperazin-2-one

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target is a critical milestone. This guide provides an in-depth, experience-driven framework for researchers a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target is a critical milestone. This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to elucidate and confirm the molecular target of the novel compound 4-(3-Chloropyrazin-2-yl)piperazin-2-one. While this specific molecule is not extensively characterized in publicly available literature, its piperazine and pyrazine moieties are common pharmacophores found in a wide array of bioactive agents, suggesting a range of potential therapeutic applications from oncology to neuropharmacology.[1][2]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged experimental strategy, emphasizing the "why" behind each methodological choice. Our approach is designed to be a self-validating system, where data from orthogonal assays converge to build a robust and compelling case for a specific biological target.

Part 1: Initial Assessment and Hypothesis Generation

The journey of target identification begins not in the wet lab, but with a thorough in-silico and literature-based analysis. The structure of 4-(3-Chloropyrazin-2-yl)piperazin-2-one provides initial clues. The piperazine ring is a versatile scaffold known to interact with a multitude of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] Derivatives of piperazine have shown a wide array of biological activities, including antimicrobial, antifungal, analgesic, and anti-inflammatory properties.[3][4][5]

Our initial hypothesis generation will, therefore, be broad, encompassing several target classes. A comparative analysis with structurally similar compounds is our first step. For instance, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a compound with a related chloropyridinyl-piperazine core, is a known antagonist of the vanilloid receptor 1 (VR1), suggesting that ion channels could be a potential target class for our compound of interest.[6]

Initial Screening Strategy:

A tiered approach is recommended, starting with broad, high-throughput methods and progressively moving towards more focused, hypothesis-driven experiments.

Tier Objective Recommended Methodologies
1 Broad Phenotypic and Target Class ScreeningPhenotypic Screening in Disease-Relevant Cell Lines, Broad Target Binding Panel (e.g., commercial services)
2 Identification of Direct Binding PartnersAffinity Chromatography-Mass Spectrometry, Cellular Thermal Shift Assay (CETSA)
3 Validation of Target Engagement and Functional ModulationIn-vitro Enzymatic/Binding Assays, Cellular Target Engagement Assays (e.g., NanoBRET), Downstream Signaling Pathway Analysis
4 In-vivo Target ValidationGenetically Modified Models (Knockout/Knockdown), Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Part 2: Experimental Workflows for Target Validation

The following sections provide detailed protocols and the rationale behind the key experimental workflows for validating the biological target of 4-(3-Chloropyrazin-2-yl)piperazin-2-one.

Workflow 1: Unbiased Identification of Binding Partners via Affinity Chromatography

This technique aims to physically isolate the binding partners of our compound from a complex biological sample, such as a cell lysate.

Causality behind Experimental Choices: By immobilizing the compound of interest, we can "fish" for its interacting proteins. This is a powerful, unbiased approach that does not rely on pre-existing hypotheses about the target.

Experimental Protocol:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of 4-(3-Chloropyrazin-2-yl)piperazin-2-one with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or a carboxyl group).

    • Rationale: The linker is crucial to ensure that the immobilized compound remains accessible to its binding partners without steric hindrance.

  • Immobilization of the Probe:

    • Covalently couple the affinity probe to a solid support, such as NHS-activated sepharose beads.

    • Prepare a control column with the linker and reactive group alone to identify non-specific binders.

  • Protein Extraction:

    • Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Chromatography:

    • Incubate the protein lysate with the affinity and control columns.

    • Wash the columns extensively with a low-stringency buffer to remove non-specific binders.

    • Elute the specifically bound proteins using a high-salt buffer, a change in pH, or by competing with an excess of the free compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the affinity elution but absent in the control elution.

    • Identify the proteins by mass spectrometry (LC-MS/MS).

Data Presentation:

Protein ID (from Mass Spec) Affinity Column Eluate (Spectral Counts) Control Column Eluate (Spectral Counts) Potential Candidate
P123451502Yes
Q678901210No
R543212005Yes

Diagram of Affinity Chromatography Workflow:

AffinityChromatography cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 4-(3-Chloropyrazin-2-yl)piperazin-2-one Probe Synthesize Affinity Probe Compound->Probe Beads Immobilize on Beads Probe->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Candidates Identify Potential Target Proteins Mass_Spec->Candidates CETSA cluster_treatment Cell Treatment cluster_process Processing cluster_analysis Analysis Cells Cultured Cells Vehicle Treat with Vehicle Cells->Vehicle Compound Treat with Compound Cells->Compound Heat_V Heat at various temps Vehicle->Heat_V Heat_C Heat at various temps Compound->Heat_C Lysis_V Lyse and Centrifuge Heat_V->Lysis_V Lysis_C Lyse and Centrifuge Heat_C->Lysis_C WB_V Western Blot for Soluble Protein Lysis_V->WB_V WB_C Western Blot for Soluble Protein Lysis_C->WB_C Plot Plot Melting Curves WB_V->Plot WB_C->Plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Functional Validation and In-Vivo Confirmation

Once a direct binding partner is identified and confirmed to be engaged by the compound in cells, the next crucial step is to demonstrate that this interaction leads to a functional consequence.

Functional Assays:

The choice of a functional assay is entirely dependent on the nature of the validated target.

  • If the target is a kinase: Perform an in-vitro kinase assay to measure the effect of the compound on the enzyme's phosphotransferase activity.

  • If the target is a GPCR: Use a cell-based assay to measure changes in downstream signaling molecules, such as cAMP or intracellular calcium.

  • If the target is an ion channel: Employ patch-clamp electrophysiology to directly measure the effect of the compound on ion flow through the channel.

In-Vivo Target Validation:

The final and most definitive step is to demonstrate that the compound's physiological effects are mediated through the identified target in a living organism.

  • Genetic Approaches: The use of knockout or knockdown animal models is a powerful tool. If the compound's effect is diminished or absent in an animal lacking the target protein, this provides strong evidence for on-target activity. [7]* Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves correlating the concentration of the drug in the body over time (PK) with its biological effect (PD). A strong PK/PD relationship for a target-specific biomarker strengthens the case for the proposed mechanism of action.

Conclusion

The validation of a biological target for a novel compound like 4-(3-Chloropyrazin-2-yl)piperazin-2-one is a systematic process of evidence accumulation. There is no single experiment that can definitively prove a target. Instead, a confluence of data from orthogonal, well-controlled experiments is required. By employing a logical progression from unbiased screening to in-cell target engagement and finally to functional and in-vivo validation, researchers can build a compelling and robust case for the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent. This guide provides a roadmap for this journey, emphasizing the importance of rigorous experimental design and data interpretation.

References

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. Retrieved from [Link]

  • Tavajohi, S., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 17(4), 1333–1346.
  • Li, J., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Exploration of Targeted Anti-tumor Therapy, 5(1), 2.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods of Identification and Validation of Drug Target. Retrieved from [Link]

  • Dygas, M., et al. (2021).
  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Jain, A., et al. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Letters in Drug Design & Discovery, 21(11), 1345-1369.
  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. Retrieved from [Link]

  • DOI. (2018, September 15). Theoretical and experimental investigations into structural, electronic, molecular and biological properties of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride. Retrieved from [Link]

  • Valenzano, K. J., et al. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 377-86.
  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Shawkat, A. M., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 133-146.
  • Farmacia Journal. (2023, January 18). SYNTHESIS AND EXPERIMENTAL STUDY OF THE LOCAL ANESTHETIC ACTIVITY OF NEW MODIFIED PIPERAZINE DERIVATIVES. Retrieved from [Link]

  • Danagulyan, G. G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208.
  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 2-13.
  • Molbank. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • MDPI. (2022, July 20). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • Google Patents. (n.d.). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-. Retrieved from https://patents.google.
  • ResearchGate. (n.d.). Biologically Active Piperazine Containing Drugs RESULTS AND DISCUSSION 2-(4-allylpiperazin-1-yl) -. Retrieved from [Link]

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Validation

4-(3-Chloropyrazin-2-yl)piperazin-2-one vs. Standard Piperazine Derivatives: A Comprehensive Comparison Guide for Drug Discovery

Executive Summary Piperazine is one of the most frequently utilized heterocycles in medicinal chemistry, serving as a critical linker and pharmacophore in numerous [1]. However, standard piperazines often present signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine is one of the most frequently utilized heterocycles in medicinal chemistry, serving as a critical linker and pharmacophore in numerous [1]. However, standard piperazines often present significant pharmacokinetic (PK) liabilities. Their high basicity frequently leads to hERG channel inhibition (cardiotoxicity), poor membrane permeability, and rapid oxidative metabolism. To overcome these challenges, drug development professionals have shifted towards[2].

This guide objectively compares 4-(3-Chloropyrazin-2-yl)piperazin-2-one against standard piperazine derivatives, detailing the mechanistic rationale, physicochemical advantages, and field-proven experimental workflows for its application in modern drug discovery.

Mechanistic Rationale & Causality (The "Why")

As a Senior Application Scientist, I emphasize that structural modifications must be driven by causal pharmacokinetic and pharmacodynamic (PK/PD) improvements. The superiority of 4-(3-chloropyrazin-2-yl)piperazin-2-one over standard piperazines stems from two distinct structural interventions:

  • The Piperazin-2-one Core (Basicity Mitigation): The introduction of a carbonyl group adjacent to a nitrogen atom creates a lactam. This delocalizes the nitrogen's lone pair into the carbonyl π -system, drastically reducing its basicity (pKa drops from ~9.8 to ~7.0). This causal shift directly reduces phospholipidosis and mitigates the electrostatic interactions responsible for hERG channel binding.

  • The 3-Chloropyrazin-2-yl Substituent (Lipophilicity & Functionalization): While 1-(3-chlorophenyl)piperazine is a classic arylpiperazine, the phenyl ring is highly lipophilic. Replacing it with a pyrazine ring increases the polar surface area (PSA) and lowers LogP, enhancing aqueous solubility. Furthermore, the chlorine atom at the 3-position is not merely a structural placeholder; it acts as a metabolic soft-spot blocker against cytochrome P450 (CYP) oxidation and provides a highly reactive electrophilic center for late-stage diversification.

Physicochemical Comparison

To objectively evaluate performance, we must look at the quantitative physicochemical properties that dictate a molecule's behavior in biological systems.

Table 1: Comparative Profiling of Piperazine Derivatives

CompoundCore StructureEst. pKa (Basic N)Est. LogPKey Liabilities / Advantages
Standard Piperazine Aliphatic diamine~9.8-1.2High basicity, severe hERG liability, rapid metabolism.
1-(3-Chlorophenyl)piperazine Arylpiperazine~8.52.4High lipophilicity, CYP450 oxidation at the phenyl ring.
Piperazin-2-one Lactam~7.0-0.8Improved PK, but lacks a handle for rapid aryl diversification.
4-(3-Chloropyrazin-2-yl)piperazin-2-one Heteroaryl lactam~6.50.9Optimal basicity, high solubility, late-stage functionalization handle.

Experimental Workflows & Methodologies

To validate the utility of 4-(3-chloropyrazin-2-yl)piperazin-2-one, the following self-validating protocols are established for synthetic diversification and metabolic screening.

Protocol 1: Late-Stage Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring activates the 3-chloro position for SNAr, allowing for rapid library generation without transition-metal catalysts.

  • Preparation: Dissolve 4-(3-chloropyrazin-2-yl)piperazin-2-one (1.0 eq) and a primary/secondary amine nucleophile (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA neutralizes the HCl byproduct, preventing the protonation of the nucleophile and driving the reaction forward.

  • Reaction Execution: Heat the mixture to 90°C for 4-6 hours under an inert argon atmosphere. Causality: The electron-withdrawing pyrazine nitrogens lower the LUMO energy of the aromatic system, stabilizing the Meisenheimer complex intermediate and facilitating rapid chloride displacement.

  • Workup & Validation: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the conversion via LC-MS by monitoring the disappearance of the characteristic 3:1 chlorine isotope pattern.

Protocol 2: In Vitro Microsomal Stability Assay

This protocol compares the metabolic stability of the functionalized derivative against a standard piperazine control.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition precisely starts the metabolic clock.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Rapid protein precipitation halts enzymatic activity instantly, ensuring accurate time-point data.

  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Visualizations

Workflow A 4-(3-Chloropyrazin-2-yl)piperazin-2-one B Palladium-Catalyzed Cross-Coupling A->B Pd cat., Ligand, Base C Nucleophilic Aromatic Substitution (SNAr) A->C Nucleophile, Heat D C-N / C-C Bond Formation (Complex APIs) B->D E Heteroatom Substitution (O, S, N nucleophiles) C->E

Workflow for late-stage diversification of the chloropyrazine moiety.

PK_Optimization A Standard Piperazine (High pKa, High hERG) B Piperazin-2-one (Reduced pKa) A->B Add Carbonyl C Add 3-Chloropyrazin-2-yl (Lower LogP, Met. Blocker) B->C N-Arylation D Optimized PK Profile (High Bioavailability) C->D Reduced Toxicity

Pharmacokinetic optimization pathway from standard piperazine to functionalized piperazin-2-one.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents Source: Advanced Pharmaceutical Bulletin (PMC) URL:[Link]

  • 1-[4-(5-Chloropyrazin-2-yl)piperazin-1-yl]-2-[4-(propan-2-yl)phenyl]ethan-1-one (Analog Reference) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Bridging the Gap: Confirming Computational Docking with Experimental Results

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not just beneficial; it is paramount. Molecular docking, a powerful in silico tool, allows us to screen vast che...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not just beneficial; it is paramount. Molecular docking, a powerful in silico tool, allows us to screen vast chemical libraries and predict ligand-protein interactions with remarkable speed.[1][2] However, these computational predictions are, at their core, hypotheses. They are sophisticated and data-driven, yet they remain theoretical until substantiated by empirical evidence.[3] This guide, born from years of field experience, is designed for researchers, scientists, and drug development professionals who seek to rigorously validate their computational findings. We will delve into the causality behind experimental choices, providing not just protocols, but a logical framework for building a self-validating system that moves a project from a promising computational "hit" to a validated lead.

The Computational Foundation: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4][5] This process involves a search algorithm, which explores various binding poses, and a scoring function, which ranks these poses based on their predicted binding affinity.[3] The ultimate goal is to identify molecules that are most likely to exhibit biological activity.[6]

Choosing the Right Tool for the Job: A Comparison of Docking Software

The selection of docking software is a critical first step, with implications for speed, accuracy, and the types of molecular systems that can be handled.[4] Each program has its own strengths and weaknesses, and the choice often depends on the specific research question and available computational resources.[7][8]

SoftwareKey FeaturesStrengthsConsiderations
AutoDock Vina Open-source, widely used, good balance of speed and accuracy.[9]Accessible, large user community, robust for standard protein-ligand docking.[4][9]May be less accurate for systems with significant protein flexibility.[8]
GOLD High accuracy, known for its genetic algorithm-based search.[4][7]Excellent at reproducing experimental binding modes, considered a benchmark for accuracy.[7]Can have a steeper learning curve and may be more computationally intensive.[4][7]
Glide (Schrödinger) Commercial software with a focus on speed and high-throughput virtual screening.[4][9]Integrates well with other Schrödinger suite tools, excellent for large-scale screening campaigns.[4][9]Commercial license required.
MOE (Chemical Computing Group) Integrated environment for various molecular modeling tasks, including docking.[4]Versatile, with strong capabilities in pharmacophore modeling and protein structure analysis.[4]Commercial license required.
A Step-by-Step Protocol for a Typical Docking Workflow

The following is a generalized workflow applicable to most docking programs. The rationale behind each step is crucial for obtaining meaningful results.

  • Receptor Preparation:

    • Obtain the 3D structure: Start with a high-quality experimental structure from the Protein Data Bank (PDB).

    • Prepare the protein: Remove water molecules and other non-essential heteroatoms. Add hydrogen atoms and assign protonation states appropriate for the physiological pH. This step is critical as incorrect protonation can lead to inaccurate prediction of interactions.

    • Define the binding site: Identify the binding pocket based on the co-crystallized ligand or through pocket detection algorithms. The size of the search space should be large enough to accommodate potential ligands but not so large as to make the conformational search computationally intractable.[10]

  • Ligand Preparation:

    • Generate 3D conformers: Small molecules are flexible and can adopt multiple conformations. It is essential to generate a diverse set of low-energy conformers for each ligand.

    • Assign protonation states and charges: As with the receptor, the charge state of the ligand at physiological pH must be correctly assigned.

  • Running the Docking Simulation:

    • Select the appropriate docking algorithm: Options may include rigid receptor docking for speed or flexible docking to allow for sidechain movements, which can be crucial for accuracy.[11]

    • Execute the docking run: The software will systematically place the ligand conformers into the defined binding site and score the resulting poses.

  • Post-Docking Analysis and Interpretation:

    • Visual inspection of top-ranked poses: Do not rely solely on the docking score.[12] Visually inspect the top-ranked poses to ensure they make sense from a chemical and biological perspective. Look for key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.[12]

    • Clustering of poses: If multiple low-energy poses are found, clustering them can reveal common binding modes.[12]

    • Re-docking of a known ligand: As a crucial validation step, re-dock the co-crystallized ligand and calculate the root-mean-square deviation (RMSD) between the docked pose and the experimental structure. An RMSD of less than 2.0 Å is generally considered a successful validation of the docking protocol.[10][12]

The Experimental Benchmark: Validating Computational Hypotheses

Computational docking, no matter how well-executed, provides a static and simplified model of a dynamic biological system.[13] Experimental validation is therefore non-negotiable to confirm the in silico predictions.[3] A multi-pronged approach using orthogonal techniques is often the most robust strategy.

A Comparative Overview of Key Validation Techniques
TechniquePrincipleKey OutputsThroughputSample Consumption
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[14]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[]Low to mediumHigh
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding.[16][17]Binding affinity (Kd), association rate (ka), and dissociation rate (kd).[18]HighLow
X-Ray Crystallography Determines the 3D atomic structure of a protein-ligand complex.[19][20]High-resolution 3D structure, precise binding mode, and specific interactions.[21]LowModerate

In-Depth Experimental Protocols & Data Interpretation

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14][22] This makes it an invaluable tool for validating the binding affinity predicted by docking and for understanding the driving forces of the interaction.[23]

  • Sample Preparation:

    • Express and purify the target protein to >95% purity.

    • Dissolve the ligand in a buffer identical to the protein's dialysis buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells.

    • Load the protein into the sample cell and the ligand into the injection syringe.

    • Equilibrate the instrument to the desired temperature.

  • Titration Experiment:

    • Perform a series of small injections of the ligand into the protein solution.

    • Record the heat change after each injection until the protein is saturated.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[14]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Purified Protein Titration Titrate Ligand into Protein Protein->Titration Ligand Ligand in Matched Buffer Ligand->Titration Heat Measure Heat Change Titration->Heat Isotherm Generate Binding Isotherm Heat->Isotherm Fit Fit to Binding Model Isotherm->Fit Thermo Determine Kd, n, ΔH, ΔS Fit->Thermo

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a powerful, label-free technique for monitoring biomolecular interactions in real-time.[16][17] It provides valuable information on the kinetics of a binding event, including how quickly a ligand binds to its target (association rate) and how long it remains bound (dissociation rate).[18] This level of detail is crucial for lead optimization.[24]

  • Sensor Chip Preparation:

    • Select a sensor chip with appropriate surface chemistry.

    • Immobilize the target protein (ligand) onto the sensor chip surface.

  • Analyte Preparation:

    • Prepare a series of dilutions of the small molecule (analyte) in running buffer.

  • Binding Measurement:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the analyte dilutions sequentially over the sensor surface, from lowest to highest concentration.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.

    • Switch back to flowing only the running buffer to observe the dissociation phase.

  • Data Analysis:

    • Generate sensorgrams (plots of RU versus time) for each analyte concentration.

    • Fit the association and dissociation curves to a suitable kinetic model to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

SPR_Workflow Immobilize Immobilize Protein on Chip Baseline Establish Baseline with Buffer Immobilize->Baseline Inject Inject Ligand (Analyte) Baseline->Inject Association Measure Association Inject->Association Dissociation Measure Dissociation with Buffer Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate ka, kd, and Kd Sensorgram->Kinetics XRay_Workflow Crystallize Crystallize Protein-Ligand Complex Diffraction Collect X-ray Diffraction Data Crystallize->Diffraction ElectronDensity Calculate Electron Density Map Diffraction->ElectronDensity ModelBuild Build Atomic Model ElectronDensity->ModelBuild Refine Refine Structure ModelBuild->Refine Analysis Analyze Binding Interactions Refine->Analysis

Sources

Validation

A Senior Application Scientist's Guide to Validating Off-Target Effects of 4-(3-Chloropyrazin-2-yl)piperazin-2-one

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target spe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a compound interacts with unintended proteins, can lead to unforeseen toxicity and a cascade of undesirable side effects, ultimately derailing a development program. This guide provides an in-depth, technical comparison of state-of-the-art methodologies for validating the off-target effects of the novel kinase inhibitor, 4-(3-Chloropyrazin-2-yl)piperazin-2-one.

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide range of biological targets, particularly kinases.[1][2] Our focus, 4-(3-Chloropyrazin-2-yl)piperazin-2-one, has been designed as a potent and selective inhibitor of a key oncogenic kinase (hereafter referred to as "Target Kinase A"). However, the promiscuous nature of the kinome necessitates a rigorous and multi-faceted approach to confirm its selectivity and identify any potential off-target liabilities.[3][4]

This guide will not merely list protocols but will delve into the causality behind experimental choices, empowering you to design a self-validating system for your own small molecule inhibitors. We will explore three orthogonal and complementary techniques: Cellular Thermal Shift Assay (CETSA®), Kinome Profiling, and Chemoproteomics.

Section 1: Cellular Thermal Shift Assay (CETSA®) - Confirming Target Engagement in a Cellular Milieu

CETSA® is a powerful biophysical method to assess drug-target interaction within the native, complex environment of a cell.[5][6][7] The principle is elegant in its simplicity: a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than its unbound counterpart.[6][8] This allows for the direct measurement of target engagement in intact cells or cell lysates.[8][9]

The "Why" Behind CETSA®

Before embarking on broader off-target screening, it is paramount to confirm that 4-(3-Chloropyrazin-2-yl)piperazin-2-one engages its intended Target Kinase A in a cellular context. A positive CETSA® result provides crucial evidence of target engagement, validating the primary mechanism of action. Conversely, a lack of thermal shift would raise significant questions about the compound's proposed activity.

Experimental Workflow: CETSA® for Target Kinase A

The following diagram outlines the key steps in a typical CETSA® experiment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis cell_culture 1. Culture cells expressing Target Kinase A treatment 2. Treat cells with 4-(3-Chloropyrazin-2-yl)piperazin-2-one or vehicle (DMSO) cell_culture->treatment Incubate aliquot 3. Aliquot treated cells treatment->aliquot heat 4. Heat aliquots to a range of temperatures aliquot->heat lysis 5. Cell Lysis heat->lysis centrifugation 6. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot 7. Analyze soluble fraction by Western Blot for Target Kinase A centrifugation->western_blot Kinome_Profiling_Workflow cluster_assay_setup Assay Setup cluster_reaction_detection Reaction & Detection cluster_data_analysis Data Analysis compound 1. Prepare serial dilutions of 4-(3-Chloropyrazin-2-yl)piperazin-2-one reaction 3. Initiate kinase reaction with ATP compound->reaction kinase_panel 2. Array of purified kinases and their specific substrates kinase_panel->reaction detection 4. Measure kinase activity (e.g., phosphorylation of substrate) reaction->detection inhibition_curve 5. Plot % inhibition vs. compound concentration detection->inhibition_curve ic50 6. Calculate IC50 values for each kinase inhibition_curve->ic50

Caption: Workflow for an activity-based biochemical kinase profiling assay.

Detailed Kinome Profiling Protocol (Conceptual)

This protocol is conceptual as it is typically performed by specialized contract research organizations (CROs).

Procedure:

  • Compound Submission: Provide the CRO with a high-purity sample of 4-(3-Chloropyrazin-2-yl)piperazin-2-one.

  • Assay Performance: The CRO will perform activity-based assays using a large panel of recombinant kinases (e.g., >400 kinases). This often involves measuring the transfer of a phosphate group from ATP to a substrate. [3][10]3. Data Analysis: The CRO will provide a detailed report including the percent inhibition at one or more concentrations and/or IC50 values for all kinases tested.

Data Interpretation and Comparison

The results are often visualized as a "kinome tree" or a table of inhibition values. This allows for a rapid assessment of selectivity.

Kinase4-(3-Chloropyrazin-2-yl)piperazin-2-one (% Inhibition @ 1 µM)Alternative Inhibitor X (% Inhibition @ 1 µM)Staurosporine (Non-selective) (% Inhibition @ 1 µM)
Target Kinase A 98% 99%100%
Kinase B75%15%95%
Kinase C20%5%92%
Kinase D5%2%88%

This hypothetical data reveals that while our compound is potent against Target Kinase A, it also shows significant inhibition of Kinase B, a potential off-target liability. In contrast, the "Alternative Inhibitor X" demonstrates a cleaner selectivity profile. Staurosporine, a notoriously non-selective kinase inhibitor, is included as a control.

Section 3: Chemoproteomics - Unbiased Off-Target Discovery in a Native Proteome

While kinome profiling is excellent for assessing interactions with a predefined set of targets, it may miss interactions with other protein classes or even kinases not included in the panel. Chemoproteomics offers an unbiased approach to identify the direct binding partners of a small molecule within the entire proteome of a cell or tissue. [11][12][13]

The "Why" Behind Chemoproteomics

Chemoproteomics provides the most comprehensive and unbiased assessment of a compound's binding partners in a physiologically relevant context. [12]This is crucial for identifying completely unexpected off-targets that could have significant biological consequences. There are several chemoproteomic strategies, including affinity enrichment and photoaffinity labeling. [11][14]

Experimental Workflow: Affinity Enrichment Chemoproteomics

This workflow outlines the steps for an affinity enrichment-based chemoproteomics experiment.

Chemoproteomics_Workflow cluster_probe_prep Probe Preparation cluster_enrichment Affinity Enrichment cluster_analysis Proteomic Analysis synthesis 1. Synthesize an analog of 4-(3-Chloropyrazin-2-yl)piperazin-2-one with an affinity tag (e.g., biotin) immobilization 2. Immobilize the tagged compound on beads (e.g., streptavidin) synthesis->immobilization incubation 4. Incubate lysate with immobilized compound immobilization->incubation lysate_prep 3. Prepare cell lysate lysate_prep->incubation competition 5. Perform competition with excess free 4-(3-Chloropyrazin-2-yl)piperazin-2-one incubation->competition wash 6. Wash beads to remove non-specific binders competition->wash elution 7. Elute bound proteins wash->elution ms 8. Identify and quantify proteins by mass spectrometry elution->ms

Caption: Workflow for affinity enrichment-based chemoproteomics.

Detailed Chemoproteomics Protocol (Conceptual)

This is a complex workflow that requires expertise in chemical synthesis, biochemistry, and mass spectrometry.

Procedure:

  • Probe Synthesis: Synthesize a derivative of 4-(3-Chloropyrazin-2-yl)piperazin-2-one that incorporates a reactive handle for attachment to a solid support (e.g., a linker with a terminal biotin).

  • Affinity Matrix Preparation: Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Protein Extraction: Prepare a native protein lysate from the cell line of interest.

  • Affinity Enrichment:

    • Incubate the cell lysate with the affinity matrix to allow the probe to capture its binding partners.

    • In a parallel experiment, pre-incubate the lysate with an excess of the free, unmodified 4-(3-Chloropyrazin-2-yl)piperazin-2-one before adding it to the affinity matrix. This competition experiment is crucial to distinguish specific binders from non-specific ones. [11]5. Mass Spectrometry:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., using TMT labeling for multiplexing). [11]

Data Interpretation and Comparison

The mass spectrometry data will provide a list of proteins that bind to the affinity matrix. True off-targets will be those that are significantly depleted in the competition experiment.

ProteinLog2 Fold Change (Competition vs. No Competition)DescriptionPotential Implication
Target Kinase A -4.5 Intended TargetEfficacy
Kinase B-3.8Known off-target from kinome screenOff-target toxicity
Protein Phosphatase 2A-2.5Unsuspected off-targetPotential for altered signaling pathways
Tubulin-0.2Non-specific binderNot a true off-target

This hypothetical data confirms the intended target and the previously identified off-target, Kinase B. Crucially, it also reveals an unexpected interaction with Protein Phosphatase 2A, an important cellular regulator. This novel finding would require further validation.

Conclusion and Recommendations

Validating the off-target effects of a small molecule inhibitor is not a one-size-fits-all process. A robust and reliable assessment requires the integration of multiple, orthogonal approaches. For 4-(3-Chloropyrazin-2-yl)piperazin-2-one, we recommend the following tiered strategy:

  • Confirm Target Engagement with CETSA®: This is a critical first step to ensure the compound interacts with its intended target in a cellular context.

  • Assess Kinome-wide Selectivity: A broad kinase panel screen will provide a comprehensive overview of potential off-target kinase interactions and guide further investigation.

  • Unbiased Discovery with Chemoproteomics: This powerful technique can identify unexpected off-targets that may not be present in kinase panels, providing the most complete picture of the compound's interactome.

By employing this multi-pronged approach, researchers can build a comprehensive selectivity profile for 4-(3-Chloropyrazin-2-yl)piperazin-2-one, enabling informed decisions about its therapeutic potential and de-risking its progression through the drug development pipeline.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed.
  • Cellular thermal shift assay (CETSA). Bio-protocol.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Techniques in kinase profiling. Medicines Discovery Catapult.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Kinase Screening & Profiling Service. Drug Discovery Support.
  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Chemical Proteomics. Evotec.
  • KinomePro - Functional Kinase Activity Profiling. Pamgene.
  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.
  • Chemical Proteomics for Target Validation. World Preclinical Congress.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Method

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